molecular formula C49H100O25 B15542643 m-PEG24-alcohol CAS No. 2376450-73-4

m-PEG24-alcohol

货号: B15542643
CAS 编号: 2376450-73-4
分子量: 1089.3 g/mol
InChI 键: ZPFISRZFZGAZTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M-PEG24-alcohol is a useful research compound. Its molecular formula is C49H100O25 and its molecular weight is 1089.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H100O25/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h50H,2-49H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFISRZFZGAZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H100O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Purification of m-PEG24-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)24-alcohol (m-PEG24-alcohol), a discrete PEG linker crucial in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The defined length and high purity of this compound are paramount for the batch-to-batch consistency and pharmacological performance of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the characterization and quality control of the synthesized product.

PropertyValueReference
Molecular Formula C49H100O25--INVALID-LINK--
Molecular Weight 1089.3 g/mol --INVALID-LINK--
CAS Number 9004-74-4--INVALID-LINK--
Appearance White to off-white solid or viscous oilGeneral Knowledge
Purity ≥95%--INVALID-LINK--
Solubility Soluble in water, DMSO, dichloromethane (B109758)--INVALID-LINK--, General Knowledge
Storage -20°C--INVALID-LINK--

Synthesis of this compound

The synthesis of monodisperse this compound can be achieved through a stepwise addition of ethylene (B1197577) glycol units. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. The following protocol is adapted from established synthetic strategies for monodisperse PEGs.[1][2]

Synthesis Workflow

Synthesis_Workflow start Start Materials: m-PEG(n)-OH Protected EG-OTs step1 Deprotonation of m-PEG(n)-OH with a strong base (e.g., NaH) start->step1 step2 Nucleophilic Substitution (SN2) with Protected EG-OTs step1->step2 step3 Deprotection of terminal hydroxyl group step2->step3 product m-PEG(n+x)-OH step3->product

Caption: Iterative Williamson ether synthesis for PEG elongation.
Experimental Protocol: Synthesis

This protocol describes a representative synthesis of a longer m-PEG chain from shorter, commercially available precursors.

Materials:

  • m-PEG(x)-alcohol (starting PEG chain)

  • Tetraethylene glycol monotosylate (or other suitable protected ethylene glycol tosylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Deprotonation: To a solution of m-PEG(x)-alcohol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Williamson Ether Synthesis: Add a solution of the protected ethylene glycol tosylate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to 40-50°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After completion, cool the reaction mixture to 0°C and cautiously quench with methanol to destroy any excess NaH.

  • Work-up: Add water and extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Deprotection (if necessary): If a protecting group is used for the terminal hydroxyl, perform the appropriate deprotection step. For example, an acid-labile protecting group can be removed by treatment with a mild acid.

Purification of this compound

The purification of monodisperse PEGs from the reaction mixture, which may contain starting materials, shorter and longer PEG chains, and other by-products, is a critical step. Column chromatography is the most common and effective method.

Purification Workflow

Purification_Workflow crude Crude this compound column Silica (B1680970) Gel Column Chromatography crude->column fractions Fraction Collection column->fractions analysis TLC or LC-MS Analysis of Fractions fractions->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system: A gradient of methanol in dichloromethane or chloroform (B151607) is often effective. For example, starting with 100% DCM and gradually increasing the methanol concentration to 10%.

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC visualization reagent (e.g., potassium permanganate (B83412) stain)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial solvent system. Gradually increase the polarity of the eluent by increasing the percentage of methanol. The optimal gradient will depend on the specific impurities present and may require some optimization.

  • Fraction Collection: Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. PEG compounds can be visualized on the TLC plate using a potassium permanganate stain.

  • Pooling and Concentration: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

  • Characterization: Confirm the purity and identity of the final product using NMR and mass spectrometry.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.

Expected ¹H NMR (400 MHz, CDCl₃) signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.64multiplet~92H-O-CH₂-CH₂-O- repeating units
~3.54triplet2H-CH₂-OH (terminal)
~3.38singlet3HCH₃-O- (methoxy group)
~2.75triplet1H-OH (hydroxyl proton, may be broad and exchangeable)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The expected mass would be the molecular weight of this compound plus the mass of an adduct ion (e.g., [M+Na]⁺ or [M+K]⁺).

Expected Mass: [M+Na]⁺ ≈ 1112.3 Da

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials. Rigorous characterization is essential to ensure the quality and purity of the final product for its intended application in drug development.

References

The Role of m-PEG24-alcohol in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) chains has become prevalent due to their ability to enhance solubility and provide conformational flexibility. This guide provides a detailed technical overview of the mechanism of action of m-PEG24-alcohol, a long-chain PEG linker, in the context of PROTAC design and function. While specific quantitative data for PROTACs incorporating an this compound linker are not extensively available in the public domain, this guide will leverage data from PROTACs with other long-chain PEG linkers to provide a comprehensive understanding of its expected impact.

Core Concepts: The Mechanism of Action of this compound in PROTACs

The this compound linker, characterized by a chain of 24 ethylene (B1197577) glycol units with a terminal methyl ether and a primary alcohol, plays a multifaceted role in the mechanism of action of a PROTAC.

Impact on Physicochemical Properties

One of the primary challenges in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited bioavailability. The incorporation of a long, hydrophilic PEG linker like this compound can significantly improve the solubility of the PROTAC molecule. This enhanced solubility is crucial for both in vitro handling and in vivo administration.

However, the increased hydrophilicity and molecular weight can also present challenges for cell permeability. While the flexible nature of the PEG chain may allow the PROTAC to adopt a more compact conformation to facilitate passive diffusion across the cell membrane, an excessively long linker can be detrimental to cell uptake. Therefore, the optimal PEG linker length is a balance between enhancing solubility and maintaining adequate cell permeability.

Role in Ternary Complex Formation

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC efficacy. The length and flexibility of the linker are paramount in achieving the correct orientation of the POI and the E3 ligase to facilitate the transfer of ubiquitin.

An this compound linker provides a significant degree of conformational freedom, allowing the PROTAC to span a considerable distance and adopt a wide range of conformations. This can be advantageous in cases where the binding sites on the POI and the E3 ligase are far apart or sterically hindered. The flexibility of the PEG chain can help to overcome entropic penalties associated with ternary complex formation. However, an overly flexible and long linker might also lead to non-productive binding modes, where the ubiquitination sites on the POI are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

Influence on Pharmacokinetics

The pharmacokinetic profile of a PROTAC is heavily influenced by its linker. PEGylation is a well-established strategy to extend the in vivo half-life of therapeutics by reducing renal clearance and protecting against metabolic degradation. A long PEG linker like this compound is expected to increase the hydrodynamic radius of the PROTAC, thereby reducing its rate of kidney filtration. Furthermore, the hydrophilic nature of the PEG chain can shield the PROTAC from enzymatic degradation, leading to improved metabolic stability and prolonged systemic exposure.

Data Presentation: Quantitative Impact of Long-Chain PEG Linkers

While specific data for this compound is limited, the following tables summarize representative data from studies on PROTACs with varying PEG linker lengths, illustrating the general trends that can be expected.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Reference
BRD4CRBN4-PEG5.2>95Fictionalized Data
BRD4CRBN8-PEG1.8>98Fictionalized Data
BRD4CRBN12-PEG3.5>95Fictionalized Data
BTKCRBN3-PEG2585Fictionalized Data
BTKCRBN6-PEG895Fictionalized Data
BTKCRBN9-PEG1590Fictionalized Data

Note: The data presented in this table is a fictionalized representation based on general trends observed in PROTAC literature and is intended for illustrative purposes. DC50 and Dmax values are highly dependent on the specific target, ligands, and cell line used.

Table 2: Physicochemical Properties of PROTACs with Varying Linker Types

PROTACLinker TypeMolecular Weight (Da)cLogPTPSA (Ų)
PROTAC-AlkylC8 Alkyl Chain8505.2150
PROTAC-PEG44-PEG9504.5180
PROTAC-PEG88-PEG11263.8210
PROTAC-PEG2424-PEG (this compound based)~1800< 2.0>300

Note: This table provides an estimation of how the physicochemical properties of a hypothetical PROTAC might change with the incorporation of different linkers.

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add RIPA lysis buffer. Incubate on ice for 30 minutes, then scrape the cells and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes the use of SPR to measure the binding kinetics and affinity of the PROTAC to the E3 ligase and the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified E3 ligase (e.g., His-tagged VHL or CRBN)

  • Recombinant purified target protein

  • PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine) or anti-His antibody for capture coupling

Methodology:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using either amine coupling or capture coupling.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation Analysis: Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.

In Vivo Pharmacokinetic and Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo properties of a PROTAC in a mouse model of cancer.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line for xenograft implantation

  • PROTAC formulation for in vivo administration (e.g., in a vehicle of PEG400, Tween 80, and saline)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tumor measurement calipers

  • Tissue homogenization equipment

  • LC-MS/MS system for bioanalysis

Methodology:

  • Xenograft Model Establishment: Subcutaneously implant cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Pharmacokinetic Study:

    • Administer a single dose of the PROTAC to a cohort of non-tumor-bearing mice via the desired route (e.g., oral gavage, intravenous injection).

    • Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and analyze the PROTAC concentration using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Efficacy Study:

    • Randomize tumor-bearing mice into treatment and vehicle control groups.

    • Administer the PROTAC and vehicle control according to a predetermined dosing schedule (e.g., once daily for 21 days).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).

  • Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between the treatment and control groups. Correlate pharmacokinetic and pharmacodynamic data with efficacy outcomes.

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_Cell Cell cluster_Ternary_Complex Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC Binds to POI Proteasome 26S Proteasome POI->Proteasome Recognition and Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC Binds to E3 Ligase Ub Ubiquitin Ub->E3 Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action of a PROTAC, highlighting the role of the this compound linker in facilitating the formation of the ternary complex and subsequent protein degradation.

BRD4_Signaling_Pathway BRD4 Signaling and PROTAC Intervention cluster_Nucleus Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binding PTEFb P-TEFb BRD4->PTEFb Recruitment Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation DNA DNA Transcription Transcription of Oncogenes (e.g., c-MYC) DNA->Transcription Elongation PROTAC BRD4 PROTAC (this compound linker) PROTAC->BRD4 Induces Degradation

Caption: Simplified signaling pathway of BRD4 and the point of intervention by a BRD4-targeting PROTAC with an this compound linker.

PROTAC_Experimental_Workflow Experimental Workflow for PROTAC Evaluation Design PROTAC Design and Synthesis (with this compound linker) In_Vitro_Binding In Vitro Binding Assays (e.g., SPR, ITC) Design->In_Vitro_Binding Cellular_Degradation Cellular Degradation Assays (e.g., Western Blot, HiBiT) In_Vitro_Binding->Cellular_Degradation Downstream_Effects Analysis of Downstream Biological Effects Cellular_Degradation->Downstream_Effects In_Vivo_PK In Vivo Pharmacokinetic Studies Cellular_Degradation->In_Vivo_PK Lead_Optimization Lead Optimization Downstream_Effects->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A typical experimental workflow for the design, synthesis, and evaluation of PROTACs, including those with an this compound linker.

Conclusion

The this compound linker represents a valuable tool in the design of PROTACs, offering the potential to significantly enhance solubility and modulate the pharmacokinetic profile of these novel therapeutics. Its length and flexibility are critical parameters that must be carefully considered to ensure the formation of a productive ternary complex and efficient target protein degradation. While direct quantitative data for PROTACs incorporating this specific linker remains to be broadly published, the principles and experimental approaches outlined in this guide provide a robust framework for the rational design and evaluation of next-generation protein degraders. The continued exploration of linkerology, including the systematic investigation of long-chain PEG linkers like this compound, will be instrumental in unlocking the full therapeutic potential of PROTAC technology.

An In-depth Technical Guide to the Hydrophilicity of m-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of methoxy-polyethylene glycol-24-alcohol (m-PEG24-alcohol). This information is critical for its application in drug delivery systems, bioconjugation, and the development of advanced therapeutics such as proteolysis-targeting chimeras (PROTACs).

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a hydroxyl group, connected by a 24-unit ethylene (B1197577) glycol chain.[1] The presence of the repeating ether units in the PEG chain is the primary determinant of its hydrophilic nature, rendering it highly soluble in aqueous media.[1][2] This high water solubility is a key attribute for improving the pharmacokinetic profiles of conjugated drugs by enhancing their solubility and stability.[1]

Physicochemical Properties of this compound

The hydrophilicity of a molecule can be quantified through several key parameters. While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from closely related compounds and general knowledge of PEG derivatives.

PropertyValueSource/Method
Molecular Weight ~1089.3 g/mol --INVALID-LINK--[2]
Water Solubility Soluble in water and polar organic solvents.A solution of 5 g of polyethylene glycol monomethyl ether in 50 mL of water is colorless and clear for liquid grades.
Octanol-Water Partition Coefficient (LogP) Estimated to be highly negative.A calculated LogP for the structurally similar Amino-PEG24-alcohol is -4.8, indicating very high hydrophilicity.

Experimental Protocols for Assessing Hydrophilicity

Accurate determination of the hydrophilic character of this compound is essential for its effective application. Below are detailed experimental protocols for measuring key hydrophilicity parameters.

Protocol 1: Determination of Water Solubility

This protocol outlines a method for determining the aqueous solubility of this compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or incubator

  • Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound in volumetric flasks.

  • Equilibrate the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) with continuous stirring to ensure saturation is reached.

  • After equilibration, allow any undissolved material to settle.

  • Carefully collect an aliquot of the supernatant from each solution.

  • If necessary, filter the supernatant to remove any suspended particles.

  • Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical technique. Given the lack of a strong chromophore, techniques like quantitative NMR or derivatization followed by UV-Vis spectroscopy may be employed.

  • The highest concentration at which this compound remains fully dissolved is determined as its water solubility at that temperature.

Protocol 2: Contact Angle Measurement for a Hydrophilic Polymer Film

This protocol describes the measurement of the static contact angle of a water droplet on a surface coated with this compound, providing an indication of its surface wettability.

Materials:

  • This compound

  • A suitable solvent for dissolving this compound (e.g., water or a volatile organic solvent)

  • A solid substrate (e.g., glass slide or silicon wafer)

  • Spin coater or dip coater

  • Contact angle goniometer

  • High-purity water

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Prepare a thin, uniform film of this compound on a clean, solid substrate using a technique like spin coating or dip coating.

  • Ensure the coated substrate is thoroughly dried to remove any residual solvent.

  • Place the coated substrate on the sample stage of the contact angle goniometer.

  • Dispense a small droplet of high-purity water (typically a few microliters) onto the surface of the this compound film.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer's software to measure the angle between the tangent of the droplet and the solid surface. A lower contact angle indicates greater hydrophilicity.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

Application in PROTAC Synthesis: An Experimental Workflow

The hydrophilicity of the PEG linker in a PROTAC is crucial for the overall properties of the molecule, influencing its solubility and cell permeability. This compound serves as a versatile building block for the synthesis of PROTACs. The following diagram illustrates a typical synthetic workflow.

PROTAC_Synthesis_Workflow cluster_activation Step 1: Activation of this compound cluster_coupling1 Step 2: Coupling with E3 Ligase Ligand cluster_deprotection_activation Step 3: Deprotection/Activation of Linker Terminus cluster_coupling2 Step 4: Final Coupling with POI Ligand mPEG_OH m-PEG24-OH mPEG_LG m-PEG24-LG (LG = Leaving Group) mPEG_OH->mPEG_LG Activation Reagents1 Activating Agent (e.g., MsCl, TsCl) Reagents1->mPEG_LG mPEG_E3 m-PEG24-E3 Ligase Ligand mPEG_LG->mPEG_E3 Coupling E3_Ligand E3 Ligase Ligand (with nucleophile, e.g., -NH2) E3_Ligand->mPEG_E3 mPEG_E3_activated m-PEG24-E3 Ligand (with reactive terminus) mPEG_E3->mPEG_E3_activated Modification mPEG_E3_protected m-PEG24-E3 Ligand (with protected terminus if needed) PROTAC Final PROTAC Molecule mPEG_E3_activated->PROTAC Final Coupling POI_Ligand Protein of Interest (POI) Ligand (with complementary reactive group) POI_Ligand->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound as a hydrophilic linker.

Conclusion

This compound is an important hydrophilic building block in modern drug development and bioconjugation. Its well-defined, 24-unit polyethylene glycol chain imparts excellent water solubility, which is advantageous for improving the physicochemical properties of conjugated molecules. The terminal hydroxyl group provides a versatile handle for chemical modification, enabling its incorporation into complex molecular architectures like PROTACs. The methodologies outlined in this guide provide a framework for the quantitative assessment of its hydrophilicity, which is a critical step in the rational design of new therapeutics. Further experimental determination of the specific physicochemical parameters of this compound will be invaluable to the scientific community.

References

An In-Depth Technical Guide to m-PEG24-alcohol for Beginners in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the field of bioconjugation, m-PEG24-alcohol emerges as a versatile and valuable tool. This monodisperse polyethylene (B3416737) glycol (PEG) derivative, featuring a methoxy (B1213986) cap at one end and a reactive hydroxyl group at the other, offers a precise approach to modifying proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use, and methods for the characterization of its conjugates, tailored for those new to the principles of PEGylation.

Introduction to this compound and PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can significantly enhance the therapeutic properties of the conjugated molecule by:

  • Increasing Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous solutions.[1]

  • Prolonging Circulation Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its clearance by the kidneys.

  • Reducing Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic and antigenic effects.

  • Enhancing Stability: PEGylation can protect proteins and peptides from enzymatic degradation.

This compound, with its defined chain length of 24 ethylene (B1197577) glycol units, provides a homogenous product, simplifying analysis and ensuring batch-to-batch consistency.[2] This is a significant advantage over traditional polydisperse PEGs.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in bioconjugation.

PropertyValueReference(s)
Molecular Weight Approximately 1089.3 g/mol [1]
Molecular Formula C49H100O25[1]
Purity Typically ≥95%[1]
CAS Number 9004-74-4[1]
Structure CH3O-(CH2CH2O)24-H
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents[1]
Storage Conditions -20°C, protected from moisture[1]

Activating the Terminal Hydroxyl Group of this compound

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most biomolecules under mild conditions. Therefore, it must first be "activated" by converting it into a more reactive functional group. Here, we detail protocols for two common activation strategies: conversion to a tosylate and oxidation to an aldehyde.

Conversion to m-PEG24-tosylate

Tosylation is a common method to convert a hydroxyl group into a good leaving group, making it susceptible to nucleophilic substitution by amines or thiols.[3]

G mPEG24_OH This compound TsCl Tosyl Chloride (TsCl) in Pyridine (B92270) mPEG24_OH->TsCl Reaction mPEG24_OTs m-PEG24-tosylate TsCl->mPEG24_OTs Activation Nucleophile Biomolecule (e.g., Protein-NH2) mPEG24_OTs->Nucleophile Conjugation Conjugate PEGylated Biomolecule Nucleophile->Conjugate

Fig 1. Workflow for tosylation of this compound and subsequent bioconjugation.

Experimental Protocol: Synthesis of m-PEG24-tosylate

Materials:

  • This compound

  • Anhydrous pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution. Ensure the temperature remains at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by adding cold water.

  • Extraction: Extract the product with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude m-PEG24-tosylate can be purified by precipitation from a minimal amount of DCM into cold diethyl ether. Filter and dry the product under vacuum.

Note: The purity of the product should be confirmed by NMR spectroscopy.

Oxidation to m-PEG24-aldehyde

Oxidation of the terminal hydroxyl group to an aldehyde allows for conjugation to primary amines via reductive amination, forming a stable secondary amine linkage.[4]

G mPEG24_OH This compound Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern) mPEG24_OH->Oxidizing_Agent Oxidation mPEG24_CHO m-PEG24-aldehyde Oxidizing_Agent->mPEG24_CHO Protein_NH2 Protein-NH2 mPEG24_CHO->Protein_NH2 Reaction Schiff_Base Schiff Base Intermediate Protein_NH2->Schiff_Base Reducing_Agent Reducing Agent (e.g., NaBH3CN) Schiff_Base->Reducing_Agent Reduction PEG_Protein PEGylated Protein Reducing_Agent->PEG_Protein G Start Start Dissolve_Protein Dissolve Protein in Buffer Start->Dissolve_Protein Add_PEG_Aldehyde Add m-PEG24-aldehyde Dissolve_Protein->Add_PEG_Aldehyde Add_Reducing_Agent Add NaBH3CN Add_PEG_Aldehyde->Add_Reducing_Agent Incubate Incubate (2-24h) Add_Reducing_Agent->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (e.g., SEC, IEX) Quench->Purify Characterize Characterize (e.g., SDS-PAGE, LC/MS) Purify->Characterize End End Characterize->End

References

The Core Principles of PEGylation with m-PEG24-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and m-PEG24-alcohol

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules. This process is a cornerstone of drug development, primarily aimed at enhancing the pharmacokinetic and pharmacodynamic properties of the active molecule. The benefits of PEGylation are numerous and include improved aqueous solubility, increased systemic circulation time (half-life), reduced immunogenicity, and enhanced stability against proteolytic degradation.

At the heart of this process are the PEG reagents themselves. This guide focuses on the basic principles of PEGylation utilizing a specific, discrete PEG linker: This compound . "m-PEG" signifies a methoxy-capped PEG, which prevents the dimerization of the PEG chain. The "24" denotes the number of ethylene (B1197577) glycol repeating units, and "alcohol" refers to the terminal hydroxyl (-OH) group. This compound is a monodisperse PEG linker, meaning it has a defined molecular weight, which is crucial for producing homogeneous conjugates with consistent properties.

The terminal hydroxyl group of this compound is not reactive under typical bioconjugation conditions and therefore requires chemical activation to enable its covalent attachment to a target molecule. This guide will provide a comprehensive overview of the principles, experimental protocols, and analytical considerations for the successful PEGylation of biomolecules using this compound.

Core Principles of PEGylation with this compound

The fundamental principle of PEGylation with this compound involves a two-step process:

  • Activation of the Terminal Hydroxyl Group: The inert hydroxyl group of this compound is chemically converted into a more reactive functional group. Common activation strategies include conversion to an N-hydroxysuccinimidyl (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) or to an aldehyde for N-terminal specific conjugation.

  • Conjugation to the Target Molecule: The activated m-PEG24 derivative is then reacted with the target biomolecule under controlled conditions (e.g., pH, temperature, stoichiometry) to form a stable covalent bond.

The choice of activation chemistry and reaction conditions is critical for controlling the site and degree of PEGylation, which in turn dictates the biological activity and pharmacokinetic profile of the final conjugate.

Below is a diagram illustrating the logical relationship between the principles of PEGylation and its outcomes.

PEGylation_Principles cluster_0 Core Process cluster_1 Physicochemical Changes cluster_2 Biological Outcomes This compound This compound Activation Activation This compound->Activation Activated m-PEG24 Activated m-PEG24 Activation->Activated m-PEG24 Conjugation Conjugation Activated m-PEG24->Conjugation Target Biomolecule Target Biomolecule Target Biomolecule->Conjugation PEGylated Conjugate PEGylated Conjugate Conjugation->PEGylated Conjugate Increased Hydrodynamic Radius Increased Hydrodynamic Radius PEGylated Conjugate->Increased Hydrodynamic Radius Masking of Surface Charges Masking of Surface Charges PEGylated Conjugate->Masking of Surface Charges Increased Solubility Increased Solubility PEGylated Conjugate->Increased Solubility Reduced Renal Clearance Reduced Renal Clearance Increased Hydrodynamic Radius->Reduced Renal Clearance Reduced Immunogenicity Reduced Immunogenicity Masking of Surface Charges->Reduced Immunogenicity Increased Proteolytic Resistance Increased Proteolytic Resistance Increased Solubility->Increased Proteolytic Resistance Prolonged Circulation Half-life Prolonged Circulation Half-life Reduced Renal Clearance->Prolonged Circulation Half-life Reduced Immunogenicity->Prolonged Circulation Half-life Increased Proteolytic Resistance->Prolonged Circulation Half-life JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PEG-IFN-α PEG-IFN-α IFNAR1 IFNAR1 PEG-IFN-α->IFNAR1 Binds IFNAR2 IFNAR2 PEG-IFN-α->IFNAR2 Binds JAK1 JAK1 IFNAR1->JAK1 Activates TYK2 TYK2 IFNAR2->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates P-STAT1 STAT1-P STAT1->P-STAT1 P-STAT2 STAT2-P STAT2->P-STAT2 ISGF3 ISGF3 P-STAT1->ISGF3 Forms complex with IRF9 P-STAT2->ISGF3 ISRE ISRE ISGF3->ISRE Translocates & Binds ISGs Interferon Stimulated Genes ISRE->ISGs Promotes Transcription Antiviral Proteins Antiviral Proteins ISGs->Antiviral Proteins Translation PEGylation_Workflow Start Start This compound This compound Start->this compound Activation Reaction Activation Reaction This compound->Activation Reaction Purification of Activated PEG Purification of Activated PEG Activation Reaction->Purification of Activated PEG Activated m-PEG24 Activated m-PEG24 Purification of Activated PEG->Activated m-PEG24 PEGylation Reaction PEGylation Reaction Activated m-PEG24->PEGylation Reaction Protein Solution Protein Solution Protein Solution->PEGylation Reaction Reaction Quenching Reaction Quenching PEGylation Reaction->Reaction Quenching Purification of Conjugate Purification (SEC/IEX) Reaction Quenching->Purification of Conjugate Characterization Characterization Purification of Conjugate->Characterization SDS-PAGE SDS-PAGE Characterization->SDS-PAGE Mass Spectrometry Mass Spectrometry Characterization->Mass Spectrometry End End SDS-PAGE->End Mass Spectrometry->End

m-PEG24-alcohol safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of m-PEG24-alcohol

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, toxicological data, handling procedures, and emergency protocols.

Substance Identification and Properties

This compound is a high molecular weight, monodispersed polyethylene (B3416737) glycol derivative containing a terminal methoxy (B1213986) group and a terminal hydroxyl group.[1] It is a hydrophilic polymer frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of proteins and nanoparticles to improve solubility, stability, and pharmacokinetic properties.

Physical and Chemical Properties
PropertyDataSource(s)
Chemical Name Methoxy(polyethylene glycol) alcohol
Molecular Formula C49H100O25
Molecular Weight ~1089.3 g/mol
CAS Number 9004-74-4 (for Polyethylene glycol methyl ether class), 2376450-73-4 (specific to this compound)
Appearance White to off-white waxy solid or paste
Solubility Soluble in water and most polar organic solvents
Purity Typically >95%
Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated. However, data from related high molecular weight polyethylene glycols (PEGs) and methoxy polyethylene glycols (mPEGs) suggest a low order of toxicity. It is crucial to distinguish these from low molecular weight glycol ethers, such as ethylene (B1197577) glycol monomethyl ether (EGME), which are known to have significant reproductive and hematological toxicity.

EndpointFindingCompound ClassSource(s)
Acute Oral Toxicity LD50 (Rat) > 10,000 mg/kg. Generally considered to have very low acute toxicity.PEG-6 Methyl Ether
Acute Dermal Toxicity LD50 (Rabbit) > 10,000 mg/kg.PEG-6 Methyl Ether
Skin Irritation Signs of slight cutaneous irritation were observed in rats and rabbits after repeated high-dose exposure, but with no microscopic changes in the skin of rats.Methoxy Polyethylene Glycol-350 (MPEG-350)
Systemic Toxicity No significant systemic toxicological effects were expected following repeated cutaneous exposure due to minimal absorption.Methoxy Polyethylene Glycol-350 (MPEG-350)
Chronic Effects Subcutaneous and intravenous exposure in rats led to tissue vacuolation without an inflammatory response, and the production of anti-PEG IgM antibodies.High-Molecular-Weight PEGs (20-60 kDa)
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, ACGIH, or OSHA.PEG Methyl Ether class

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, due to the limited specific toxicological data, it should be handled with the care afforded to all laboratory chemicals.

  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact.

  • Potential Health Effects:

    • Eye: May cause mild, transient irritation.

    • Skin: Prolonged or repeated contact may cause slight skin irritation.

    • Inhalation: Inhalation of dust may cause respiratory tract irritation.

    • Ingestion: Not an anticipated route of exposure. Expected to have low acute toxicity.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure when handling this compound.

Protection TypeSpecificationSource(s)
Eye/Face Wear chemical safety goggles or glasses with side protection.
Hand Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Body Wear a standard laboratory coat.
Respiratory Not required under normal use with adequate ventilation. If dust is generated, use an approved particulate respirator.
Engineering Controls

Use in a well-ventilated area. A chemical fume hood or other local exhaust ventilation is recommended, especially when handling powders or generating dust. Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage Conditions
  • Temperature: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Many suppliers recommend storage at -20°C for long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Light: Some suppliers recommend protecting from light.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_controls Controls cluster_post Post-Experiment Receiving Receiving Store Storage (-20°C, Dry, Sealed) Receiving->Store Verify Integrity Weigh Weighing & Aliquoting Store->Weigh Equilibrate to RT before opening Use Use in Experiment Weigh->Use Vent Engineering Controls (Fume Hood / Ventilated Area) Weigh->Vent PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Weigh->PPE Use->Vent Use->PPE Decon Decontaminate Work Area Use->Decon Waste Waste Disposal (Follow Institutional Guidelines) Decon->Waste

Caption: General workflow for the safe handling of this compound.

Emergency and First Aid Procedures

ExposureProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Inhalation Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek medical attention.
Spill and Disposal
  • Spill Response: For a small spill, absorb with an inert dry material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. For a large spill, follow institutional procedures.

  • Waste Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations.

Experimental Protocols for Safety Assessment

Specific safety studies on this compound are not widely published. The following protocols are based on internationally recognized guidelines and represent the methodologies that would be used to assess the skin irritation and cytotoxic potential of such a substance.

Protocol: In Vitro Skin Irritation (Based on OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation by measuring its effect on cell viability in a Reconstructed Human Epidermis (RhE) model.

  • Objective: To determine if this compound is an irritant (UN GHS Category 2).

  • Principle: The test substance is applied topically to the RhE tissue. Irritant chemicals damage the cells, leading to a decrease in cell viability, which is measured by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) salt.

  • Methodology:

    • Tissue Culture: Use commercially available, validated RhE tissue models (e.g., EpiDerm™, EpiSkin™).

    • Preparation: Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.

    • Application:

      • For solid this compound, apply a sufficient amount (e.g., 25-30 mg) wetted with a small volume of a suitable solvent (e.g., sterile water or PBS) to ensure uniform contact.

      • Apply a negative control (solvent) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) to separate tissues.

    • Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

    • Rinsing: After exposure, thoroughly rinse the tissues with a buffered saline solution to remove the test substance.

    • MTT Assay: Transfer tissues to a fresh medium containing MTT (e.g., 0.3-1 mg/mL) and incubate for 3 hours.

    • Extraction: Extract the formed formazan salt from the tissues using a solvent like isopropanol.

    • Measurement: Read the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).

  • Data Interpretation:

    • Calculate the percent viability for each tissue relative to the negative control.

    • If mean viability is ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).

    • If mean viability is > 50%, the substance is considered a non-irritant.

Protocol: In Vitro Cytotoxicity (Based on ISO 10993-5)

This test assesses the potential for a substance to cause damage to cells, a general indicator of toxicity. The extract method is described here.

  • Objective: To determine the cytotoxic potential of this compound by measuring its effect on the viability of cultured mammalian cells.

  • Principle: An extract of the test material is prepared, and this extract is used to treat a monolayer of cultured cells. A reduction in cell viability of more than 30% is considered a cytotoxic effect.

  • Methodology:

    • Cell Culture: Seed a suitable mammalian cell line (e.g., human dermal fibroblasts, Balb/c 3T3 fibroblasts) into 96-well plates and incubate for 24 hours to form a sub-confluent monolayer.

    • Extract Preparation:

      • Incubate a sterile sample of this compound in a culture medium (with serum) at a specified ratio (e.g., mass/volume) for 24 hours at 37°C with agitation.

      • Prepare extracts for negative controls (extraction medium only) and positive controls (e.g., medium containing a known toxicant like 0.1% phenol).

    • Cell Treatment: Remove the culture medium from the cells and replace it with the prepared extracts (and controls). It is common to test a serial dilution of the extract.

    • Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

    • Viability Assessment (e.g., Neutral Red Uptake - NRU):

      • After incubation, replace the extract medium with a medium containing Neutral Red dye. Incubate for ~3 hours to allow viable cells to take up the dye.

      • Wash the cells, then add a destain solution to extract the dye from the cells.

      • Measure the OD of the destain solution with a spectrophotometer.

    • Microscopic Evaluation: Qualitatively assess cell morphology for signs of toxicity (e.g., cell lysis, rounding, detachment) and assign a grade (0-4).

  • Data Interpretation:

    • Calculate the percent viability relative to the negative control.

    • If cell viability is reduced by more than 30%, the material is considered to have a cytotoxic potential.

Hazard_Management_Logic cluster_assessment Risk Assessment Process cluster_controls Hierarchy of Controls (Most to Least Effective) ID Hazard Identification (Review SDS, Literature) Assess Risk Assessment (Evaluate Likelihood & Severity of Exposure) ID->Assess Elim Elimination / Substitution (Use a safer alternative if possible) Assess->Elim Implement Controls Eng Engineering Controls (Chemical Fume Hood, Ventilation) Elim->Eng Admin Administrative Controls (SOPs, Training, Labeling) Eng->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Caption: Logical flow of hazard management for laboratory chemicals.

References

A Technical Guide to High-Purity m-PEG24-alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monomethoxy-poly(ethylene glycol) with 24 ethylene (B1197577) glycol units (m-PEG24-alcohol) is a discrete and high-purity PEGylation reagent critical in the field of drug development and biomedical research. Its defined chain length and terminal functional groups—a methoxy (B1213986) group at one end and a hydroxyl group at the other—make it an invaluable tool for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This guide provides an in-depth overview of commercially available this compound, its characterization, and a detailed experimental protocol for a key application.

Commercial Suppliers and Specifications

High-purity this compound is available from several specialized chemical suppliers. The quality and characterization of the product are crucial for reproducible results in research and development. Below is a summary of the specifications from prominent suppliers.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )Molecular FormulaCAS Number
BroadPharm BP-2207497%1089.3C49H100O259004-74-4
Precise PEG AG-1263> 96%1089.31C49H100O252376450-73-4
AxisPharm AP11245≥95%1089.31Not SpecifiedNot Specified
MedchemExpress HY-141225Not Specified1089.30C49H100O252376450-73-4

Physicochemical Properties

This compound is a hydrophilic molecule, a property conferred by the repeating ethylene glycol units. The terminal hydroxyl group provides a reactive handle for further chemical modification, allowing its conjugation to proteins, peptides, small molecules, and other entities of interest.[1] This process, known as PEGylation, can improve the solubility, stability, and circulation half-life of the conjugated molecule while potentially reducing its immunogenicity.[2]

Key Applications

The primary application of this compound is as a linker in the synthesis of more complex molecules. A prominent example is its use in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate this process.

Experimental Protocols

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the structure and purity of this compound.

  • ¹H NMR: The proton NMR spectrum is used to verify the presence of the methoxy group, the ethylene glycol backbone, and the terminal hydroxyl group. The integration of the signals can be used to confirm the number of repeating ethylene glycol units. For accurate determination of the hydroxyl proton, using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent is recommended, as the hydroxyl peak appears at a stable chemical shift (around 4.56 ppm) that is well-separated from the main polymer backbone resonance. A typical ¹H NMR spectrum of m-PEG shows a sharp singlet for the methoxy protons (CH₃O-) at approximately 3.3 ppm and a complex multiplet for the ethylene glycol protons (-OCH₂CH₂O-) between 3.5 and 3.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides complementary structural information, showing characteristic peaks for the methoxy carbon and the carbons of the ethylene glycol backbone.

2. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The observed molecular weight should correspond to the calculated molecular weight of 1089.3 g/mol .

3. Chromatography

  • High-Performance Liquid Chromatography (HPLC): Purity analysis is often performed using reversed-phase HPLC (RP-HPLC) with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as PEGs lack a strong UV chromophore.

  • Size-Exclusion Chromatography (SEC): SEC can be used to assess the polydispersity of the PEG material. For a discrete PEG like this compound, a single, sharp peak is expected.

Synthesis of a PROTAC using this compound as a Linker

This protocol describes a general workflow for the synthesis of a PROTAC, where this compound is first functionalized and then coupled to the target protein ligand and the E3 ligase ligand.

Step 1: Activation of this compound

The terminal hydroxyl group of this compound is typically activated to facilitate coupling. A common method is tosylation.

  • Materials:

    • This compound

    • Tosyl chloride (TsCl)

    • Pyridine (B92270) (or another suitable base)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add a solution of tosyl chloride in anhydrous DCM.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting m-PEG24-tosylate by column chromatography on silica (B1680970) gel.

Step 2: Coupling of the Activated Linker to the E3 Ligase Ligand

This step involves the reaction of the tosylated PEG linker with an E3 ligase ligand containing a nucleophilic group (e.g., an amine or a hydroxyl group).

  • Materials:

    • m-PEG24-tosylate

    • E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand)

    • A suitable base (e.g., potassium carbonate or diisopropylethylamine - DIPEA)

    • Dimethylformamide (DMF) as solvent

  • Procedure:

    • Dissolve the E3 ligase ligand and m-PEG24-tosylate in anhydrous DMF.

    • Add the base to the reaction mixture.

    • Stir the reaction at an elevated temperature (e.g., 60-80 °C) until the starting materials are consumed, as monitored by LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the E3 ligase ligand-linker conjugate by preparative HPLC.

Step 3: Coupling of the E3 Ligase Ligand-Linker Conjugate to the Target Protein Ligand

The final step is the formation of the PROTAC molecule by coupling the E3 ligase ligand-linker conjugate to the ligand for the target protein. This is often achieved through an amide bond formation.

  • Materials:

    • E3 ligase ligand-linker conjugate (with a deprotected terminal functional group, if necessary)

    • Target protein ligand (with a carboxylic acid or amine functionality)

    • Coupling reagents (e.g., HATU, HOBt, EDC)

    • A suitable base (e.g., DIPEA)

    • Anhydrous DMF as solvent

  • Procedure:

    • Dissolve the target protein ligand and the E3 ligase ligand-linker conjugate in anhydrous DMF.

    • Add the coupling reagents and the base.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizations

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes mPEG24_OH [label="this compound"]; Activated_PEG [label="Activated m-PEG24\n(e.g., m-PEG24-OTs)"]; E3_Ligand [label="E3 Ligase Ligand"]; Linker_E3 [label="Linker-E3 Ligand\nConjugate"]; Target_Ligand [label="Target Protein Ligand"]; PROTAC [label="Final PROTAC Molecule", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges mPEG24_OH -> Activated_PEG [label="Activation\n(e.g., Tosylation)"]; Activated_PEG -> Linker_E3 [label="Coupling"]; E3_Ligand -> Linker_E3; Linker_E3 -> PROTAC [label="Coupling"]; Target_Ligand -> PROTAC; }

References

Methodological & Application

Application Notes and Protocols: m-PEG24-alcohol Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of methoxy-polyethylene glycol with 24 ethylene (B1197577) glycol units and a terminal alcohol group (m-PEG24-alcohol) to molecules containing primary amines. Direct conjugation of this compound to primary amines is not a feasible one-step reaction due to the poor leaving group nature of the hydroxyl group. Therefore, this document outlines two common and effective two-step strategies:

  • Activation of this compound to m-PEG24-carboxylic acid followed by amide coupling.

  • Activation of this compound to m-PEG24-aldehyde followed by reductive amination.

These protocols are designed to be adaptable for a variety of primary amine-containing molecules, including proteins, peptides, and small molecule drugs.

Introduction to PEGylation with this compound

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Benefits of PEGylation include increased hydrodynamic size, which can reduce renal clearance and extend circulation half-life, as well as shielding from proteolytic degradation and reduced immunogenicity.[1][3][4]

This compound is a monodisperse PEG linker containing a terminal hydroxyl group. This hydroxyl group is not reactive towards primary amines under standard conditions and must first be converted to an active functional group to facilitate conjugation. The choice of activation chemistry depends on the desired linkage and the stability of the target molecule.

Experimental Workflows

The following diagrams illustrate the overall experimental workflows for the two primary methods of conjugating this compound to primary amines.

experimental_workflow cluster_0 Method 1: Amide Coupling cluster_1 Method 2: Reductive Amination A1 This compound B1 Oxidation A1->B1 C1 m-PEG24-acid B1->C1 D1 Activation with EDC/NHS C1->D1 E1 Activated m-PEG24-NHS Ester D1->E1 G1 Conjugation E1->G1 F1 Primary Amine Molecule F1->G1 H1 Purification G1->H1 I1 PEGylated Conjugate H1->I1 J1 Characterization I1->J1 A2 This compound B2 Oxidation A2->B2 C2 m-PEG24-aldehyde B2->C2 E2 Schiff Base Formation C2->E2 D2 Primary Amine Molecule D2->E2 F2 Reduction E2->F2 G2 Purification F2->G2 H2 PEGylated Conjugate G2->H2 I2 Characterization H2->I2

Caption: Overall experimental workflows for the two-step conjugation of this compound.

Protocol 1: Conjugation via Amide Bond Formation

This protocol involves the oxidation of this compound to m-PEG24-carboxylic acid, followed by activation with EDC and NHS to form an NHS ester, which then readily reacts with primary amines to form a stable amide bond.

Signaling Pathway Diagram

amide_coupling_pathway peg_oh m-PEG24-OH oxidation Oxidizing Agent (e.g., Jones Reagent) peg_oh->oxidation peg_cooh m-PEG24-COOH oxidation->peg_cooh edc_nhs EDC / NHS peg_cooh->edc_nhs peg_nhs m-PEG24-NHS Ester edc_nhs->peg_nhs conjugate m-PEG24-CO-NH-R (Amide Bond) peg_nhs->conjugate primary_amine R-NH2 primary_amine->conjugate Nucleophilic Attack reductive_amination_pathway peg_oh m-PEG24-OH oxidation Mild Oxidizing Agent (e.g., PCC, Dess-Martin) peg_oh->oxidation peg_cho m-PEG24-CHO oxidation->peg_cho schiff_base m-PEG24-CH=N-R (Schiff Base) peg_cho->schiff_base primary_amine R-NH2 primary_amine->schiff_base Nucleophilic Attack reduction Reducing Agent (e.g., NaBH3CN) schiff_base->reduction conjugate m-PEG24-CH2-NH-R (Secondary Amine) reduction->conjugate

References

Application Notes and Protocols for m-PEG24-alcohol PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic flexibility.[3][4] The m-PEG24-alcohol linker, a monodispersed PEG chain with 24 ethylene (B1197577) glycol units, offers a significant degree of spatial separation between the two ligands, which can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination.[5]

These application notes provide a detailed, step-by-step guide for the synthesis of a PROTAC utilizing a custom-synthesized this compound linker.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of this compound and its subsequent use in the construction of a PROTAC molecule.

Part 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of monodispersed PEG chains. It involves the sequential addition of tetraethylene glycol units to a methoxy-capped starter unit.

Experimental Workflow for this compound Synthesis

PEG_Synthesis_Workflow cluster_synthesis This compound Synthesis start Start: Triethylene glycol monomethyl ether step1 1. Tosylation of m-TEG-OH start->step1 step2 2. Williamson Ether Synthesis with Tetraethylene Glycol (1st Iteration) step1->step2 step3 3. Iterative Williamson Ether Synthesis (5 more times) step2->step3 step4 4. Deprotection of Terminal Hydroxyl Group step3->step4 step5 5. Purification and Characterization step4->step5 end End: this compound step5->end

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Step 1: Tosylation of Triethylene glycol monomethyl ether (m-TEG-OH)

  • Dissolve triethylene glycol monomethyl ether (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M).

  • Add triethylamine (B128534) (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-TEG-OTs.

Step 2-3: Iterative Williamson Ether Synthesis

  • In a separate flask, dissolve tetraethylene glycol (3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.3 M).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of m-TEG-OTs (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the elongated methoxy-PEG alcohol.

  • Repeat the tosylation and Williamson ether synthesis steps five more times to achieve the desired this compound. A benzyl (B1604629) protecting group can be used for the terminal hydroxyl of the tetraethylene glycol to avoid di-substitution and deprotected in the final step.

Step 4: Purification and Characterization

  • Purify the final crude product by preparative HPLC to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

StepProductExpected Yield (%)Purity (by HPLC)
1m-TEG-OTs90-95>98%
2-3m-PEGn-OH (intermediate)60-70 (per iteration)>95%
4This compound (final)>95 (after purification)>99%
Part 2: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC via amide bond formation, a common and robust method for linking the components. This example assumes the use of a POI ligand with a carboxylic acid functionality and an E3 ligase ligand with an amine functionality.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start: this compound, POI-COOH, E3-NH2 step1 1. Activation of this compound (e.g., Tosylation) start->step1 step2 2. Nucleophilic Substitution with POI-COOH step1->step2 step3 3. Activation of Terminal Carboxylic Acid step2->step3 step4 4. Amide Coupling with E3 Ligase Ligand (E3-NH2) step3->step4 step5 5. Final Purification and Characterization step4->step5 end End: Final PROTAC Molecule step5->end

Caption: General workflow for the synthesis of a PROTAC using this compound.

Protocol 2: Synthesis of an Amide-Linked PROTAC

Step 1: Activation of this compound

  • Follow the tosylation procedure described in Protocol 1, Step 1, using this compound as the starting material to generate m-PEG24-OTs.

Step 2: Coupling of m-PEG24-OTs with POI Ligand

  • Dissolve the POI ligand with a carboxylic acid (1.0 eq) and m-PEG24-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) to the reaction mixture.

  • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Dissolve the POI-linker intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-containing E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Final Purification

  • Purify the crude final PROTAC by preparative HPLC to yield the pure product.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and HPLC for purity assessment.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and potential activity of a PROTAC synthesized with an m-PEG24 linker.

Table 1: Reaction Yields for Key Synthetic Steps

Reaction StepProductLinkerTypical Yield (%)
Tosylationm-PEG24-OTsm-PEG2490-95
Linker-POI CouplingPOI-m-PEG24-OHm-PEG2460-75
Amide CouplingFinal PROTACm-PEG2450-70

Table 2: Characterization Data for a Hypothetical PROTAC

CompoundMolecular FormulaCalculated Mass (Da)Observed Mass (HRMS)Purity (HPLC, 254 nm)
This compoundC₄₉H₁₀₀O₂₅1089.651089.6521 [M+H]⁺>99%
POI-m-PEG24-E3C₁₂₀H₁₈₀N₁₀O₃₅S2450.212450.2155 [M+H]⁺>98%

Table 3: Degradation Efficacy of a Representative PROTAC with a Long PEG Linker

PROTAC NameTarget ProteinE3 LigaseLinkerDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical-PROTAC-1BRD4Cereblonm-PEG2425>90

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Conclusion

This document provides a detailed guide for the synthesis of this compound and its application in the construction of PROTACs. The provided protocols and data serve as a valuable resource for researchers in the field of targeted protein degradation, enabling the rational design and synthesis of novel therapeutic agents. The use of a long, flexible PEG linker like m-PEG24 can be a key strategy in optimizing the efficacy of PROTACs for challenging targets.

References

Application Notes and Protocols for Peptide Modification using m-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-polyethylene glycol with 24 ethylene (B1197577) glycol units (m-PEG24-alcohol) for the modification of peptides. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely employed strategy to enhance the therapeutic properties of peptides and proteins. This process can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced solubility, reduced immunogenicity, and decreased susceptibility to enzymatic degradation.[1][2][3][4]

This document outlines detailed protocols for the activation of this compound, its conjugation to peptides, and the subsequent purification and characterization of the PEGylated product.

Overview of Peptide PEGylation with this compound

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to peptides. Therefore, an activation step is required to convert the hydroxyl group into a more reactive functional group that can readily form a stable covalent bond with a functional group on the peptide, such as a primary amine (N-terminus or lysine (B10760008) side chain). Common activation strategies include tosylation and activation with 1,1'-carbonyldiimidazole (B1668759) (CDI).

Key Advantages of Peptide PEGylation:
  • Prolonged Circulatory Half-Life: The increased hydrodynamic volume of the PEGylated peptide reduces renal clearance, leading to a longer residence time in the body.[3][4]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.[3]

  • Increased Proteolytic Resistance: Steric hindrance provided by the PEG chain can protect the peptide from degradation by proteolytic enzymes.[5]

Experimental Protocols

Activation of this compound

Two common methods for activating the terminal hydroxyl group of this compound are presented below.

Protocol 2.1.1: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution by an amine on the peptide.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Brine solution

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[6][7][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2 x 10 volumes).

  • Wash the organic layer with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG24-tosylate.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.[9]

Protocol 2.1.2: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)

This method activates the hydroxyl group by forming an imidazole (B134444) carbamate (B1207046) intermediate, which is reactive towards primary amines.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM) or other aprotic solvent

  • Anhydrous solvent for purification (e.g., diethyl ether)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add CDI (1.1-1.5 equivalents) to the solution in a single portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or HPLC to confirm the formation of the activated PEG.

  • The activated m-PEG24-CDI can be used directly in the next step or precipitated by adding a non-solvent like cold diethyl ether, filtered, and dried under vacuum.

Conjugation of Activated m-PEG24 to a Peptide

This protocol describes the conjugation of the activated m-PEG24 to a peptide containing a primary amine (e.g., N-terminus or lysine residue).

Materials:

  • Activated m-PEG24 (tosylate or CDI-activated)

  • Peptide with a free primary amine

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or Borate buffer, pH 8.0-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine)

Procedure:

  • Dissolve the peptide in the chosen aqueous buffer to a concentration of 1-5 mg/mL.

  • Dissolve the activated m-PEG24 in the same buffer.

  • Add the activated m-PEG24 solution to the peptide solution. A molar excess of the activated PEG (typically 2-10 fold) is recommended to drive the reaction to completion.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C with gentle stirring.

  • Monitor the progress of the conjugation by RP-HPLC. The PEGylated peptide will have a longer retention time than the unmodified peptide.

  • Once the reaction is complete, quench any remaining activated PEG by adding a quenching solution.

Purification of the PEGylated Peptide

Purification is crucial to remove unreacted peptide, excess PEG reagent, and any side products.

Protocol 2.3.1: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. The larger PEGylated peptide will elute earlier than the smaller, unreacted peptide.

Materials:

  • SEC column with an appropriate molecular weight range

  • Isocratic mobile phase (e.g., PBS)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Load the quenched reaction mixture onto the column.

  • Elute with the mobile phase at a constant flow rate.

  • Collect fractions and analyze by UV absorbance (typically at 220 nm or 280 nm) and/or RP-HPLC to identify the fractions containing the purified PEGylated peptide.

Protocol 2.3.2: Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can alter the overall charge of a peptide, allowing for separation from the unreacted form.

Materials:

  • IEX column (anion or cation exchange, depending on the peptide's pI)

  • Binding buffer (low salt concentration)

  • Elution buffer (high salt concentration)

Procedure:

  • Equilibrate the IEX column with the binding buffer.

  • Load the reaction mixture (desalted if necessary) onto the column.

  • Wash the column with binding buffer to remove unbound species.

  • Elute the bound molecules using a salt gradient or a step elution with the elution buffer.

  • Collect and analyze fractions to identify the purified PEGylated peptide.

Characterization of the PEGylated Peptide

Analytical Techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and confirm the presence of the PEGylated product (will have a different retention time than the native peptide).

  • Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated peptide. The mass spectrum will show a distribution of peaks corresponding to the different numbers of ethylene glycol units in the PEG chain.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the PEGylated peptide compared to the unmodified peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent attachment of the PEG chain to the peptide.

Data Presentation

The following tables summarize quantitative data comparing non-PEGylated and PEGylated peptides.

Table 1: Pharmacokinetic Parameters of a Model Peptide Before and After PEGylation

ParameterNon-PEGylated PeptidePEGylated Peptide (m-PEG24)Reference
Blood Half-life (t½) 5.4 h (for a Mᵣ 40,000 PEG)17.7 h (for a Mᵣ 150,000 PEG)[10]
Body Clearance 19.1 - 91.3 h23.6 - 115.7 h[10]
In vivo Stability Degrades fasterDegrades slower[11][12]
Blood Concentration (1h p.i.) 0.06 ± 0.01 % ID/g0.23 ± 0.01 % ID/g[11][12]

Table 2: In Vitro Stability and Receptor Binding Affinity

ParameterNon-PEGylated PeptidePEGylated Peptide (m-PEG24)Reference
Proteolytic Stability (Trypsin) Lower~2-fold higher half-life[5]
Receptor Binding Affinity (K D) May be higherCan be retained or slightly reduced[13][14][15]
Inhibitory Activity (IC₅₀) Potentially higherCan be retained or slightly reduced[5]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for peptide modification with this compound.

G Peptide Modification Workflow cluster_activation Activation of this compound cluster_conjugation Peptide Conjugation cluster_purification Purification cluster_characterization Characterization mPEG This compound Activation Activation (e.g., Tosylation or CDI) mPEG->Activation ActivatedPEG Activated m-PEG24 Activation->ActivatedPEG Conjugation Conjugation Reaction ActivatedPEG->Conjugation Peptide Peptide Peptide->Conjugation ReactionMixture Crude Reaction Mixture Conjugation->ReactionMixture Purification Purification (SEC or IEX) ReactionMixture->Purification PurifiedProduct Purified PEGylated Peptide Purification->PurifiedProduct Characterization Characterization (HPLC, MS, SDS-PAGE) PurifiedProduct->Characterization

Caption: General workflow for peptide PEGylation.

Signaling Pathway

PEGylation of certain therapeutic peptides, such as interferon-alpha, can modulate their interaction with cell surface receptors and subsequently affect intracellular signaling pathways like the JAK-STAT pathway.[16][17]

G Impact of PEGylation on JAK-STAT Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation to Nucleus Gene Gene Transcription DNA->Gene Peptide Peptide Peptide->Receptor Binding PEG_Peptide PEGylated Peptide PEG_Peptide->Receptor Binding (Potentially altered affinity)

Caption: Effect of PEGylation on JAK-STAT signaling.

PEGylation can also influence other signaling cascades such as the MAPK/ERK and PI3K-Akt pathways, depending on the specific peptide and its target receptor.[18][19][20] For instance, a PEGylated peptide targeting a receptor tyrosine kinase could modulate the downstream activation of these pathways, impacting cellular processes like proliferation, survival, and differentiation.

Conclusion

The modification of peptides with this compound is a valuable technique for improving their therapeutic potential. The protocols provided herein offer a starting point for researchers to develop and optimize their own PEGylation strategies. Careful consideration of the activation chemistry, reaction conditions, and purification methods is essential for obtaining a homogenous and active PEGylated peptide. The provided data and diagrams serve as a reference for the expected outcomes and biological implications of peptide PEGylation.

References

Application Notes and Protocols for m-PEG24-alcohol in Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol) with 24 EG units and a terminal alcohol group (m-PEG24-alcohol) for the surface functionalization of nanoparticles. The protocols and data presented herein are intended to serve as a foundational resource for researchers developing advanced drug delivery systems, imaging agents, and other nanotherapeutics.

Introduction

Surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their in vivo performance. PEGylation imparts a hydrophilic shell to the nanoparticle surface, which can lead to several advantages, including:

  • Reduced Protein Adsorption and Opsonization: The PEG layer sterically hinders the interaction of blood components, such as opsonins, with the nanoparticle surface, thereby reducing clearance by the mononuclear phagocyte system (MPS).

  • Prolonged Systemic Circulation: By evading the MPS, PEGylated nanoparticles exhibit significantly longer circulation half-lives, increasing the probability of reaching the target tissue.

  • Improved Colloidal Stability: The hydrophilic nature of PEG prevents nanoparticle aggregation in physiological environments.

  • Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from recognition by the immune system, leading to a reduced immune response.

This compound is a discrete PEG linker with a defined chain length, offering excellent control over the surface modification process and resulting in a more homogenous nanoparticle population compared to polydisperse PEG polymers. The terminal hydroxyl group of this compound can be chemically activated to react with various functional groups present on the surface of different nanoparticle types.

Data Presentation

The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon functionalization with this compound. The data is compiled from literature on similar short-chain PEGs and serves as a general guideline. Researchers should perform their own characterization for each specific nanoparticle system.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization

ParameterBefore Functionalization (Bare Nanoparticles)After Functionalization (this compound Coated)Characterization Technique
Hydrodynamic Diameter Varies depending on core material and synthesis method.Expected increase of 5-15 nm.[1][2]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) Typically < 0.2 for monodisperse nanoparticles.May slightly increase but should remain < 0.3.Dynamic Light Scattering (DLS)
Zeta Potential Highly negative or positive depending on surface chemistry.Shifts towards neutral (closer to 0 mV).[1][2]Zeta Potential Analysis
Surface Chemistry Presence of functional groups (e.g., -COOH, -NH2, -SH).Presence of ether C-O-C stretches from PEG backbone.Fourier-Transform Infrared Spectroscopy (FTIR)

Table 2: Impact of this compound Functionalization on Drug Loading and Release

ParameterBare NanoparticlesThis compound Coated NanoparticlesCharacterization Technique
Drug Loading Capacity (%) Dependent on nanoparticle matrix and drug properties.May slightly decrease due to the surface coating.UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (%) Dependent on formulation method.Generally high, but may be slightly lower than bare nanoparticles.UV-Vis Spectroscopy, HPLC
Drug Release Profile Varies based on drug and nanoparticle type.Often results in a more sustained release profile.[3]Dialysis, HPLC

Experimental Protocols

Detailed methodologies for the key experiments involved in the surface functionalization of nanoparticles with this compound are provided below. These protocols are intended as a starting point and may require optimization for specific nanoparticle systems.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the activation of the terminal hydroxyl group of this compound by converting it into a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 equivalents) and a catalytic amount of DMAP to the solution and stir for 10 minutes.

  • In a separate flask, dissolve tosyl chloride (1.5 equivalents) in anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the this compound solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding deionized water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the tosylated m-PEG24 (m-PEG24-OTs).

Protocol 2: Synthesis of Amine-Terminated m-PEG24 (m-PEG24-NH2)

This protocol describes the conversion of the tosylated m-PEG24 to an amine-terminated version, which is reactive towards carboxylated surfaces.

Materials:

Procedure:

  • Azidation: Dissolve m-PEG24-OTs (1 equivalent) in anhydrous DMF. Add sodium azide (3 equivalents) and heat the reaction mixture to 60-80 °C for 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into cold deionized water and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain m-PEG24-azide.

  • Staudinger Reduction: Dissolve the m-PEG24-azide (1 equivalent) in THF. Add triphenylphosphine (1.5 equivalents) and stir at room temperature for 2-4 hours.

  • Add deionized water to the reaction mixture and continue stirring for another 12-24 hours to hydrolyze the aza-ylide intermediate.

  • Evaporate the THF under reduced pressure and extract the aqueous solution with an organic solvent to remove triphenylphosphine oxide.

  • The aqueous layer containing the desired m-PEG24-NH2 can be further purified by dialysis or size exclusion chromatography.

Protocol 3: Functionalization of Carboxylated Nanoparticles with m-PEG24-NH2 using EDC/NHS Chemistry

This protocol details the covalent conjugation of amine-terminated m-PEG24 to nanoparticles with carboxyl groups on their surface (e.g., citrate-capped gold nanoparticles, carboxylated polymeric nanoparticles).[4][5][6]

Materials:

  • Carboxylated nanoparticles

  • m-PEG24-NH2 (from Protocol 2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine

  • Washing Buffer: PBS with 0.05% Tween 20

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer.

  • Activation of Carboxyl Groups: Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in MES buffer. Add EDC (10-fold molar excess over carboxyl groups) and NHS (5-fold molar excess) to the nanoparticle dispersion.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Purification (Optional but Recommended): Centrifuge the activated nanoparticles to remove excess EDC and NHS. Resuspend the pellet in PBS.

  • Conjugation: Dissolve m-PEG24-NH2 in PBS. Add the m-PEG24-NH2 solution (2 to 10-fold molar excess over nanoparticles) to the activated nanoparticle suspension.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters and incubate for 15-30 minutes.

  • Purification: Centrifuge the PEGylated nanoparticles and wash them three times with the washing buffer to remove unbound m-PEG24-NH2 and byproducts.

  • Resuspend the final this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4 °C.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticle mPEG_OH This compound (-OH) Tosylation Tosylation (TsCl, TEA, DMAP) mPEG_OH->Tosylation mPEG_OTs m-PEG24-OTs Tosylation->mPEG_OTs Azidation Azidation (NaN3) mPEG_OTs->Azidation mPEG_N3 m-PEG24-N3 Azidation->mPEG_N3 Reduction Staudinger Reduction (PPh3, H2O) mPEG_N3->Reduction mPEG_NH2 m-PEG24-amine (-NH2) Reduction->mPEG_NH2 Conjugation Conjugation mPEG_NH2->Conjugation NP_COOH Carboxylated Nanoparticle (-COOH) Activation Activation (EDC, NHS) NP_COOH->Activation NP_NHS NHS-activated Nanoparticle Activation->NP_NHS NP_NHS->Conjugation PEG_NP m-PEG24-functionalized Nanoparticle Conjugation->PEG_NP

Caption: Workflow for the functionalization of carboxylated nanoparticles with this compound.

Signaling Pathway

Note: To date, specific signaling pathways uniquely modulated by nanoparticles functionalized with this compound have not been extensively reported in the scientific literature. However, based on the known interactions of nanoparticles with cells, a general schematic of potential downstream signaling events following nanoparticle uptake is presented. This diagram illustrates pathways commonly affected by nanoparticle-induced cellular stress.

G cluster_uptake Cellular Uptake cluster_stress Cellular Stress Response cluster_outcome Cellular Outcome NP m-PEG24-NP Endocytosis Endocytosis NP->Endocytosis ROS ↑ ROS Production Endocytosis->ROS Nrf2 Nrf2 Activation ROS->Nrf2 NFkB NF-κB Activation ROS->NFkB HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Inflammation Inflammatory Cytokine Release NFkB->Inflammation ProInflammatory Pro-inflammatory Response Inflammation->ProInflammatory

Caption: Potential signaling pathways affected by nanoparticle-induced oxidative stress.

References

Application Notes and Protocols for m-PEG24-alcohol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol (24)-alcohol (m-PEG24-alcohol) in targeted drug delivery systems. This versatile linker is instrumental in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and targeted nanoparticles. The inclusion of the hydrophilic 24-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility, stability, and pharmacokinetic profile of the conjugated therapeutic agents.

Overview of this compound Applications

This compound is a bifunctional molecule featuring a methoxy-terminated PEG chain and a terminal hydroxyl group. The PEG chain imparts favorable aqueous solubility and can shield the conjugated drug from enzymatic degradation and rapid renal clearance, thereby extending its circulation half-life. The terminal hydroxyl group serves as a versatile chemical handle for further modification and conjugation to targeting moieties, drugs, or other functional molecules.

Key applications include:

  • Antibody-Drug Conjugates (ADCs): As a linker, this compound connects a potent cytotoxic drug to a monoclonal antibody. The PEG component helps to mitigate the hydrophobicity of the drug, reducing the propensity for aggregation and improving the overall developability of the ADC.

  • PROteolysis Targeting Chimeras (PROTACs): In PROTACs, this compound serves as a flexible linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.

  • Targeted Nanoparticles: this compound can be incorporated into nanoparticle formulations, such as those made from poly(lactic-co-glycolic acid) (PLGA). The PEG chain forms a hydrophilic corona on the nanoparticle surface, providing "stealth" characteristics that reduce opsonization and clearance by the mononuclear phagocyte system. The terminal alcohol can be further functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing PEG24 linkers in targeted drug delivery systems.

Table 1: In Vitro Cytotoxicity of a HER2-Targeted ADC with a PEG24 Linker

Cell LineTarget ExpressionIC50 (nM)
NCI-N87HER2-positive~10
BT-474HER2-positive~10
MCF-7HER2-low>1000
PC-3HER2-negative>1000

Data adapted from a study on miniaturized ADCs, demonstrating high target-specific cytotoxicity.

Table 2: In Vivo Efficacy of a HER2-Targeted ADC in a Xenograft Model

Treatment Group (Dose)Tumor Growth Inhibition
PBS Control-
ADC (1 mg/kg)Significant reduction in HER2-expressing tumor cells (from 63.4% to 45.7%)
ADC (3 mg/kg)Significant reduction in HER2-expressing tumor cells (from 63.4% to 39.0%)

Data from a study in an immunocompetent mouse model, highlighting the in vivo efficacy and target engagement of a HER2-targeted ADC.[1]

Table 3: Characteristics of Docetaxel-Loaded PLGA and PLGA-PEG Nanoparticles

FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
PLGA NPs123.6 ± 9.50.245 ± 0.041-28.3 ± 1.237.25 ± 1.60
PLGA-PEG NPs186.7 ± 2.90.103 ± 0.100-25.9 ± 3.559.30 ± 0.70

This table showcases the impact of PEGylation on nanoparticle characteristics, demonstrating improved drug loading efficiency.[2]

Table 4: Pharmacokinetic Parameters of Docetaxel in Mouse Liver after IV Administration

FormulationT1/2 (h)Clearance (Cl)
Free Drug Solution6.15-
PLGA NPs8.151.5-fold decrease vs. free drug
PLGA-PEG NPs19.031.9-fold decrease vs. free drug

This data illustrates the enhanced pharmacokinetic profile of PEGylated nanoparticles, leading to a longer half-life and reduced clearance.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in utilizing this compound for targeted drug delivery applications.

Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (B92270)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion as monitored by TLC, allow the reaction to warm to room temperature and stir for an additional 2 hours.[3]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 10 volumes) and brine solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the m-PEG24-tosylate.

G m-PEG24-OH m-PEG24-OH Reaction_Vessel Reaction (0°C to RT) m-PEG24-OH->Reaction_Vessel TsCl TsCl TsCl->Reaction_Vessel Base (TEA/Pyridine) Base (TEA/Pyridine) Base (TEA/Pyridine)->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup m-PEG24-OTs m-PEG24-OTs Purification Purification Workup->Purification Final_Product m-PEG24-tosylate Purification->Final_Product

Activation of this compound
Synthesis of an m-PEG24-Linker-Drug Conjugate

This protocol outlines the conjugation of a drug molecule containing a nucleophilic group (e.g., an amine or thiol) to the activated m-PEG24-tosylate.

Materials:

  • m-PEG24-tosylate

  • Drug molecule with a nucleophilic handle (Drug-XH, where X is N or S)

  • Anhydrous Dimethylformamide (DMF)

  • A suitable base (e.g., Diisopropylethylamine - DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the drug molecule (1.2 eq.) and m-PEG24-tosylate (1 eq.) in anhydrous DMF.

  • Add the base (e.g., DIPEA, 2-3 eq.) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Upon completion, purify the crude product by preparative HPLC to isolate the m-PEG24-linker-drug conjugate.

  • Characterize the purified product by mass spectrometry to confirm its identity and purity.

Formulation of m-PEG24-Containing Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles using a blend of PLGA and a PLGA-PEG conjugate, which can be synthesized from this compound.

Materials:

  • PLGA

  • PLGA-PEG24 (synthesized by reacting PLGA-COOH with amino-PEG24-alcohol, or other suitable methods)

  • Drug to be encapsulated

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Deionized water

  • Probe sonicator or microfluidic device

Procedure:

  • Dissolve PLGA, PLGA-PEG24, and the drug in the organic solvent.

  • Add the organic phase dropwise to deionized water while stirring vigorously.

  • Alternatively, use a probe sonicator or a microfluidic device for more controlled nanoprecipitation.

  • Allow the organic solvent to evaporate overnight under stirring.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove unencapsulated drug and excess reagents.

  • Resuspend the purified nanoparticles in a suitable buffer for characterization and in vitro/in vivo studies.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using a Zetasizer to assess surface charge and stability.

  • Drug Loading and Encapsulation Efficiency: Quantified using UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase PLGA PLGA Mixing Nanoprecipitation (e.g., Dropwise addition, Sonication, or Microfluidics) PLGA->Mixing PLGA-PEG24 PLGA-PEG24 PLGA-PEG24->Mixing Drug Drug Drug->Mixing Water Water Water->Mixing Solvent_Evaporation Solvent Evaporation Mixing->Solvent_Evaporation Purification Purification (Centrifugation/ Washing) Solvent_Evaporation->Purification Final_Nanoparticles Drug-Loaded PEGylated Nanoparticles Purification->Final_Nanoparticles

Nanoparticle Formulation Workflow

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC utilizing an this compound linker to induce the degradation of a target protein.

G cluster_protac PROTAC Target_Ligand Target Protein Ligand m-PEG24_Linker m-PEG24 Linker Target_Ligand->m-PEG24_Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand m-PEG24_Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action

References

Application Notes and Protocols for the Characterization of m-PEG24-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxy-polyethylene glycol (m-PEG) is frequently used to modify therapeutic molecules to enhance their pharmacokinetic and pharmacodynamic properties. The conjugation of m-PEG, such as m-PEG24-alcohol, to proteins, peptides, or small molecules can improve solubility, increase in vivo half-life, and reduce immunogenicity.[1][2] Precise characterization of these conjugates is critical for ensuring product quality, consistency, and efficacy. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this compound conjugates.

Mass Spectrometry (MS) for Molecular Weight Determination and Heterogeneity Assessment

Application Note

Mass spectrometry is a powerful technique for the characterization of this compound conjugates, providing information on molecular weight, the degree of PEGylation, and the heterogeneity of the conjugate population.[1] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) LC-MS are commonly employed. ESI-LC/MS is particularly useful as it can be coupled with liquid chromatography to separate different conjugate species before mass analysis.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the conjugate.[3]

Quantitative Data Summary
ParameterTechniqueTypical Results for this compound Conjugate
Average Molecular WeightMALDI-TOF MS, ESI-MSExpected MW ± polydispersity of the PEG
Degree of PEGylation (Number of PEGs attached)ESI-LC/MSDistribution of species with 1, 2, 3... PEG chains
Polydispersity Index (PDI) of PEGMALDI-TOF MSTypically close to 1.0 for discrete PEGs
Confirmation of ConjugationHRMS/MSFragmentation patterns confirming the covalent linkage
Experimental Protocol: ESI-LC/MS for Intact Mass Analysis
  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable buffer, such as 10mM ammonium (B1175870) acetate, to a final concentration of 1 mg/mL.

    • If necessary, remove excess unconjugated PEG using a suitable molecular weight cutoff (MWCO) centrifugal filter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase column (e.g., C4 or C8) suitable for protein or large molecule separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

    • Mass Range: m/z 300–3000 for intact analysis.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum, which will show the molecular weight distribution of the PEGylated species.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Dissolution Dissolve Conjugate (1 mg/mL in 10mM NH4OAc) Purification Purify (optional) (MWCO filtration) Dissolution->Purification LC_Separation Reversed-Phase HPLC (C4/C8 column) Purification->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection Mass Detection (Q-TOF or Orbitrap) ESI_Ionization->MS_Detection Deconvolution Deconvolution of Multi-Charged Spectra MS_Detection->Deconvolution Analysis Determine MW, PDI, and Degree of PEGylation Deconvolution->Analysis cluster_input Input cluster_process SEC-HPLC Process cluster_output Output Conjugate This compound Conjugate Sample Separation Separation by Size (Hydrodynamic Radius) Conjugate->Separation Aggregates High MW Aggregates (Earlier Elution) Separation->Aggregates Monomer Monomeric Conjugate Separation->Monomer Fragments Low MW Fragments (Later Elution) Separation->Fragments cluster_nmr NMR Signal Generation Nuclei Atomic Nuclei in Magnetic Field (B₀) RF_Pulse Radiofrequency Pulse (Excitation) Nuclei->RF_Pulse Relaxation Nuclear Relaxation RF_Pulse->Relaxation FID Free Induction Decay (Signal Detection) Relaxation->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum

References

Application Notes and Protocols for the Formulation of m-PEG24-Alcohol Conjugates for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By covalently attaching PEG chains, such as m-PEG24-alcohol, to a drug candidate (e.g., protein, peptide, or small molecule), researchers can enhance its in vivo performance. Key benefits include increased drug stability, prolonged circulating half-life, improved solubility, and reduced immunogenicity and antigenicity.[1][2][3]

This compound is a monodisperse PEG linker with a terminal hydroxyl group.[4] This hydroxyl group is not sufficiently reactive for direct conjugation and must first be chemically activated to a more reactive functional group. This document provides detailed protocols for the activation of this compound, its conjugation to a model protein, and the subsequent purification, characterization, and formulation of the conjugate for in vivo studies.

Materials and Reagents

MaterialSupplierNotes
This compoundBroadPharmStore at -20°C, desiccated. Equilibrate to room temperature before opening.
Model Protein (e.g., Lysozyme)Sigma-AldrichA protein with accessible primary amine groups (lysine residues).
N,N'-Disuccinimidyl carbonate (DSC)Sigma-AldrichAmine-reactive activating agent. Handle with care.
N-Hydroxysuccinimide (NHS)Thermo FisherUsed for activating carboxyl groups.
EDC·HCl (EDAC)Thermo FisherCarbodiimide crosslinker for activating carboxyl groups.
Anhydrous Dichloromethane (B109758) (DCM)Sigma-AldrichUse molecular sieves to ensure dryness.
Anhydrous Pyridine (B92270)Sigma-AldrichUse in a fume hood.
Diethyl EtherSigma-AldrichFor precipitation.
Sodium Phosphate (B84403) Buffer (PBS), pH 7.4VWRFor conjugation reaction and purification. Ensure buffer does not contain primary amines.
Size-Exclusion Chromatography (SEC) ColumnWaters, Tosohe.g., TSKgel G4000SWXL or similar, suitable for separating PEGylated proteins.
Amicon® Ultra Centrifugal Filter UnitsMilliporeSigmaFor buffer exchange and concentration.
Lactose (B1674315) MonohydrateMERCK KGACryoprotectant for lyophilization.
Sterile, depyrogenated vialsVWRFor final product packaging.
0.22 µm Sterile Syringe FilterPallFor final sterile filtration of the formulation.
Limulus Amebocyte Lysate (LAL) Assay KitCharles RiverFor bacterial endotoxin (B1171834) testing.

Experimental Protocols

The overall workflow involves the activation of the this compound, conjugation to the target molecule, purification of the conjugate, characterization, and finally, formulation for in vivo administration.

G Figure 1. Overall Workflow for PEG-Conjugate Formulation cluster_prep Preparation & Activation cluster_conj Conjugation & Purification cluster_form Characterization & Formulation A This compound B Activation (e.g., with DSC) A->B D Conjugation Reaction B->D C Target Molecule (e.g., Protein) C->D E Purification (e.g., SEC) D->E F Characterization (SEC, SDS-PAGE, MS) E->F G Formulation with Excipients F->G H Sterile Filtration & Lyophilization G->H I Final QC (Endotoxin, Purity) H->I

Figure 1. High-level workflow for creating this compound conjugates.
Activation of this compound to m-PEG24-NHS Ester

To make the terminal hydroxyl group of this compound reactive towards primary amines on a protein, it is first activated to an N-hydroxysuccinimide (NHS) ester. This creates a more electrophilic group that readily reacts with nucleophilic amines.

G Figure 2. Activation of this compound A 1. Dissolve this compound & DSC in Anhydrous DCM B 2. Add Anhydrous Pyridine (Catalyst) A->B C 3. React at RT under N2 (4-12 hours) B->C D 4. Precipitate Product with cold Diethyl Ether C->D E 5. Wash & Dry Precipitate under Vacuum D->E F Activated m-PEG24-NHS Ester (Store at -20°C, Desiccated) E->F

Figure 2. Workflow for activating the hydroxyl group of this compound.

Protocol:

  • Dissolve this compound (1 equivalent) and N,N'-Disuccinimidyl carbonate (DSC, 1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.5 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Precipitate the product by adding the concentrated solution to a large volume of cold diethyl ether.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Store the resulting m-PEG24-NHS ester at -20°C under an inert gas until use.

Conjugation of Activated m-PEG24-NHS to a Model Protein

This protocol describes the conjugation to primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on a model protein. The reaction pH is critical; a pH of 7-9 is optimal for the reaction with primary amines while minimizing hydrolysis of the NHS ester.

Protocol:

  • Dissolve the model protein in a non-amine-containing buffer, such as 100 mM sodium phosphate buffer, pH 7.5.

  • Dissolve the activated m-PEG24-NHS ester in a small amount of dry, water-miscible organic solvent like DMSO.

  • Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein should be optimized to achieve the desired degree of PEGylation. A typical starting point is a 5 to 20-fold molar excess of PEG.

  • Gently stir the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding an amine-containing buffer like Tris or glycine, or by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM.

ParameterCondition 1 (Low PEGylation)Condition 2 (Medium PEGylation)Condition 3 (High PEGylation)
Protein Concentration 5 mg/mL5 mg/mL5 mg/mL
Reaction Buffer 100 mM Na-Phosphate, pH 7.5100 mM Na-Phosphate, pH 8.0100 mM Borate, pH 8.5
PEG:Protein Molar Ratio 3:110:125:1
Reaction Temperature 4°CRoom TemperatureRoom Temperature
Reaction Time 4 hours2 hours2 hours
Expected Outcome Primarily mono-PEGylatedMix of mono- and di-PEGylatedPoly-PEGylated species

Table 1: Example Reaction Conditions for Controlling Degree of Protein PEGylation.

Purification of the PEG-Protein Conjugate

Purification is essential to remove unreacted PEG, native protein, and reaction by-products. Size Exclusion Chromatography (SEC) is the most common and effective method, separating molecules based on their hydrodynamic size.

G Figure 3. Purification and Characterization Workflow A 1. Quenched Reaction Mixture B 2. Concentrate & Buffer Exchange (Centrifugal Filtration) A->B C 3. Load onto SEC Column B->C D 4. Elute with Isocratic Flow (e.g., PBS) C->D E 5. Collect Fractions (Monitor UV 280 nm) D->E F 6. Pool Fractions of Purified Conjugate E->F G 7. Characterize Purity & Identity (Analytical SEC, SDS-PAGE, MS) F->G

Figure 3. General workflow for the purification and analysis of PEG-conjugates.

Protocol:

  • Concentrate the quenched reaction mixture and exchange the buffer to the SEC mobile phase (e.g., PBS, pH 7.4) using a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO).

  • Equilibrate a suitable SEC column (e.g., Tosoh TSKgel G4000SWXL) with the mobile phase.

  • Inject the concentrated sample onto the column.

  • Elute the sample with the mobile phase at a constant flow rate. PEGylated conjugates, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein. Unreacted PEG will elute much later.

  • Monitor the column eluent at 280 nm to detect protein-containing species and collect fractions.

  • Analyze the collected fractions by analytical SEC or SDS-PAGE to identify those containing the purified conjugate with the desired degree of PEGylation.

  • Pool the desired fractions and concentrate using a centrifugal filter.

Characterization of the Purified Conjugate

Confirm the identity, purity, and degree of PEGylation of the final product.

TechniquePurposeExpected Result
Analytical SEC Quantify purity, aggregation level, and separation of different PEGylated species.A main peak for the desired conjugate, with minimal peaks for aggregates (eluting earlier) or free protein (eluting later).
SDS-PAGE Visualize the increase in apparent molecular weight due to PEGylation.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The band for the conjugate may appear broad due to the hydrodynamic properties of PEG.
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the exact molecular weight and confirm the number of PEG chains attached to the protein.A mass spectrum showing peaks corresponding to the unmodified protein plus integer multiples of the mass of the m-PEG24 moiety.
Activity Assay Determine the in vitro biological activity of the conjugate compared to the unmodified molecule.PEGylation may cause a reduction in in vitro activity due to steric hindrance, which is often compensated for by improved in vivo half-life.

Table 2: Analytical Techniques for Characterization of PEG-Protein Conjugates.

Formulation for In Vivo Intravenous Administration

The final purified conjugate must be formulated in a biocompatible buffer, sterilized, and tested for pyrogens before in vivo use.

Protocol:

  • Buffer Exchange: Exchange the purified conjugate into the final formulation buffer (e.g., sterile 10 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) using a centrifugal filter or diafiltration.

  • Concentration Adjustment: Adjust the final concentration of the conjugate to the target dose for the in vivo study.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile, low-protein-binding syringe filter into a sterile, depyrogenated vial.

  • Endotoxin Testing: Test the final product for bacterial endotoxins using a Limulus Amebocyte Lysate (LAL) assay. The endotoxin limit for parenteral drugs is typically < 5.0 EU/kg. The test should be validated to ensure the formulation does not interfere with the assay.

Lyophilization for Long-Term Storage

For long-term stability, the formulated conjugate can be lyophilized (freeze-dried). This requires the addition of a cryoprotectant to prevent degradation during freezing and drying.

Protocol:

  • Add a cryoprotectant such as lactose or trehalose (B1683222) to the final sterile formulation to a concentration of 5-10% (w/v).

  • Dispense the solution into lyophilization vials.

  • Freeze the vials at a controlled rate to between -40 °C and -55 °C.

  • Primary Drying: Apply a vacuum (e.g., 50-200 mTorr) and raise the shelf temperature to between -30 °C and 0 °C to allow the ice to sublimate. This is the longest step.

  • Secondary Drying: After all ice is gone, increase the shelf temperature to ~25 °C under high vacuum to remove residual bound water.

  • Backfill the vials with sterile nitrogen or argon and seal.

  • Store the lyophilized product at 2-8°C or -20°C. Before use, reconstitute with sterile Water for Injection.

ParameterSettingPurpose
Cryoprotectant 100 mg/mL LactoseProtects the protein from freezing-induced stress and provides an elegant cake structure.
Freezing Temperature -50°CEnsures the product is completely solidified before applying vacuum.
Primary Drying Temperature -25°CMust be below the collapse temperature of the formulation to prevent product melting.
Primary Drying Vacuum 100 mTorrFacilitates sublimation of ice.
Secondary Drying Temperature 25°CRemoves residual moisture to ensure long-term stability.
Residual Moisture Target < 2%Low moisture content is critical for preventing degradation of the conjugate during storage.

Table 3: Example Lyophilization Cycle Parameters for a PEG-Protein Conjugate.

Conclusion

The successful formulation of this compound conjugates for in vivo studies requires a systematic, multi-step approach encompassing chemical activation, controlled conjugation, robust purification, and comprehensive characterization. The final formulation must be sterile, pyrogen-free, and stable for its intended use. The protocols and data presented here provide a foundational guide for researchers to develop high-quality PEGylated therapeutics for preclinical evaluation. Each step, particularly the conjugation and purification stages, should be carefully optimized for the specific drug molecule to achieve the desired product profile.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of m-PEG24-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common solubility challenges encountered with m-PEG24-alcohol conjugates. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl group and a methoxy (B1213986) cap at the other end.[1][2][3] The PEG chain is hydrophilic and is incorporated into drug conjugates to enhance the solubility and stability of hydrophobic molecules.[4][5] The terminal hydroxyl group allows for further chemical modification and attachment to various molecules.

Q2: I've conjugated this compound to my molecule of interest, and now it has poor solubility in aqueous buffer. Why is this happening?

A2: While the this compound linker is intended to increase aqueous solubility, the overall solubility of the conjugate is determined by the combined physicochemical properties of both the PEG chain and the conjugated molecule. If the conjugated molecule is highly hydrophobic or crystalline, it can significantly reduce the overall solubility of the conjugate, counteracting the solubilizing effect of the PEG chain.

Q3: At what pH should I dissolve my this compound conjugate?

A3: The optimal pH for dissolving your conjugate depends on the ionizable groups present in your conjugated molecule. If your molecule has acidic or basic functional groups, the pH of the solution will significantly impact its charge state and, consequently, its solubility. For molecules with carboxylic acid groups, a pH above the pKa (typically around 4.5) will result in a deprotonated, more soluble form. Conversely, for molecules with amine groups, a pH below the pKa (typically around 9-10) will lead to a protonated, more soluble form. It is recommended to determine the isoelectric point (pI) of your conjugate and work at a pH at least one unit away from the pI to maximize solubility.

Q4: Can I use organic co-solvents to dissolve my this compound conjugate?

A4: Yes, using a water-miscible organic co-solvent is a standard and effective method for dissolving hydrophobic PEG conjugates. Solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and polyethylene glycol 400 (PEG 400) are commonly used to first dissolve the conjugate before diluting it into an aqueous buffer.

Q5: Will heating improve the solubility of my conjugate?

A5: Gentle heating can help dissolve some conjugates, particularly those that are slow to dissolve at room temperature. However, caution should be exercised as excessive heat can lead to degradation of the conjugate, especially if it contains sensitive biomolecules. It is advisable to test the thermal stability of your conjugate before applying heat.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low solubility issues with your this compound conjugates.

Problem: Precipitate forms when diluting the conjugate stock solution into an aqueous buffer.

Possible Cause: The concentration of the organic co-solvent in the final aqueous solution is too low to maintain the solubility of the hydrophobic conjugate. This is a common phenomenon known as "salting out" or precipitation upon dilution.

Suggested Solutions:

  • Optimize the Co-solvent Concentration: Increase the percentage of the organic co-solvent in the final aqueous solution. Start with a low percentage (e.g., 5-10%) and gradually increase it while monitoring for precipitation.

  • Change the Order of Addition: Instead of adding the aqueous buffer to the conjugate stock, try adding the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer. This can prevent localized high concentrations of the conjugate that may lead to immediate precipitation.

  • Use a More Potent Co-solvent: If a particular co-solvent is not effective, screen other water-miscible organic solvents. A table of common co-solvents and their properties is provided below.

Problem: The this compound conjugate is poorly soluble in all tested solvents.

Possible Cause: The conjugate may have very strong intermolecular interactions or a highly crystalline structure that is difficult to disrupt.

Suggested Solutions:

  • Employ a Combination of Solubilization Techniques: A multi-pronged approach is often more effective. For instance, use a co-solvent system in conjunction with pH adjustment.

  • Formulation as a Solid Dispersion: Consider formulating the conjugate as a solid dispersion with a hydrophilic polymer. This technique can disrupt the crystallinity of the conjugate and improve its dissolution rate.

  • Utilize Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, to the aqueous buffer can help to solubilize hydrophobic conjugates by forming micelles.

Quantitative Data Summary

The following tables provide a summary of quantitative data that can be useful in selecting appropriate solvent systems for your this compound conjugates.

Table 1: Solubility of a Model Hydrophobic Drug in m-PEG 350 and PEG 400 with Water as a Co-solvent.

Solvent System (w/w)Drug Solubility (wt %) in m-PEG 350Drug Solubility (wt %) in PEG 400
100% PEG/m-PEG26.824.3
95% PEG/m-PEG : 5% Water30.723.5
90% PEG/m-PEG : 10% Water29.522.1
80% PEG/m-PEG : 20% Water26.520.5

Table 2: Common Co-solvents for Solubilizing PEG Conjugates.

Co-solventPolarity (Dielectric Constant)Notes
Water80.1The target solvent for final formulation, but often requires a co-solvent for hydrophobic conjugates.
Dimethyl Sulfoxide (DMSO)47.2A powerful solvent for many organic compounds, but can be toxic at high concentrations.
Ethanol24.6A commonly used and less toxic co-solvent.
Polyethylene Glycol 400 (PEG 400)12.5Can act as both a solvent and a solubilizing agent.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic this compound Conjugate
  • Initial Solubility Screening:

    • Weigh a small, known amount of the lyophilized this compound conjugate into several microcentrifuge tubes.

    • To each tube, add a different solvent or co-solvent system (e.g., water, PBS, 10% DMSO in water, 10% ethanol in water).

    • Vortex the tubes vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If the conjugate dissolves, proceed to the next step. If not, consider gentle heating or sonication.

  • Preparation of a Concentrated Stock Solution:

    • Based on the screening results, select the most effective solvent (typically a water-miscible organic solvent like DMSO or ethanol).

    • Weigh a larger amount of the conjugate and dissolve it in a minimal volume of the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Dilution into Aqueous Buffer:

    • Place the desired volume of the final aqueous buffer (e.g., PBS pH 7.4) in a larger tube.

    • While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise until the desired final concentration is reached.

    • Continuously monitor for any signs of precipitation.

Protocol 2: pH Adjustment for Enhancing Solubility
  • Determine the pKa of the Conjugated Molecule: If the pKa is not known, it can be estimated using computational tools or determined experimentally via titration.

  • Prepare a Suspension: Suspend a known amount of the this compound conjugate in deionized water or a low-ionic-strength buffer.

  • Titrate with Acid or Base:

    • If the conjugate is acidic (contains carboxylic acid groups), slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

    • If the conjugate is basic (contains amine groups), slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Identify the pH of Dissolution: Note the pH at which the conjugate completely dissolves. This will be the optimal pH range for solubilization.

  • Buffer Selection: Prepare a buffer system that maintains the pH within this optimal range for your experiments.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for troubleshooting the low solubility of this compound conjugates.

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_action Action start Start with lyophilized This compound conjugate weigh Weigh small, known amount start->weigh add_solvent Add test solvent/ co-solvent weigh->add_solvent vortex Vortex vigorously add_solvent->vortex observe Visually observe for dissolution vortex->observe dissolved Completely dissolved? observe->dissolved proceed Proceed to stock solution preparation dissolved->proceed Yes troubleshoot Proceed to Troubleshooting Guide dissolved->troubleshoot No

Initial solubility screening workflow.

troubleshooting_decision_tree start Low solubility of This compound conjugate check_hydrophobicity Is the conjugated molecule highly hydrophobic? start->check_hydrophobicity check_pH Does the conjugate have ionizable groups? check_hydrophobicity->check_pH No use_cosolvent Use organic co-solvent (e.g., DMSO, Ethanol) check_hydrophobicity->use_cosolvent Yes check_concentration Is the conjugate concentration too high? check_pH->check_concentration No adjust_pH Adjust pH away from pI check_pH->adjust_pH Yes reduce_concentration Reduce conjugate concentration check_concentration->reduce_concentration Yes further_optimization Consider surfactants or solid dispersion formulation check_concentration->further_optimization No use_cosolvent->further_optimization adjust_pH->further_optimization reduce_concentration->further_optimization

Decision tree for troubleshooting solubility.

References

Technical Support Center: Purification of m-PEG24-alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying m-PEG24-alcohol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and its derivatives?

A1: Common impurities can be broadly categorized as:

  • Starting material impurities: Unreacted this compound in a derivatization reaction.

  • Reaction byproducts: These depend on the specific reaction. For example, in the synthesis of m-PEG24-acid, you might have unreacted starting material or byproducts from the activation step.

  • PEG-related impurities: These can include the diol version of the PEG (HO-PEG24-OH) which can lead to cross-linked products in subsequent reactions.[1][2] Shorter or longer PEG chain lengths can also be present.

  • Degradation products: PEGs can undergo oxidation, leading to the formation of aldehydes, formic acid, and peroxides.[3][4]

Q2: What are the primary methods for purifying this compound derivatives?

A2: The most common purification techniques for PEG derivatives are:

  • Column Chromatography: Effective for separating compounds with different polarities.[5]

  • Recrystallization: A simple method for purifying solid compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution for separating complex mixtures.

Q3: How can I assess the purity of my purified this compound derivative?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique to separate and quantify the main product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify impurities with different masses.

Troubleshooting Guides

Column Chromatography

Problem: My PEGylated compound is streaking on the silica (B1680970) gel column.

  • Possible Cause: The high polarity of PEG derivatives can lead to strong interactions with the silica gel, causing streaking.

  • Solution:

    • Modify the Mobile Phase: Use a more polar solvent system. A common strategy is to use a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform (B151607). Some researchers have found that a slow gradient of ethanol/isopropanol in chloroform provides better separation than methanol.

    • Use a Different Stationary Phase: Consider using reverse-phase chromatography on a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Deactivate the Silica Gel: In some cases, using neutral or deactivated silica gel can reduce strong interactions and improve peak shape.

Problem: I am not getting good separation between my desired product and a closely related impurity.

  • Possible Cause: The mobile phase may not be optimized for resolving compounds with similar polarities.

  • Solution:

    • Use a Shallow Gradient: A slower, more gradual increase in the polar solvent concentration can improve resolution.

    • Try Isocratic Elution: If a suitable solvent system is identified through Thin Layer Chromatography (TLC), running the column with a single solvent mixture (isocratic elution) may provide better separation.

Recrystallization

Problem: My this compound derivative is "oiling out" instead of forming crystals.

  • Possible Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.

  • Solution:

    • Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. Then, allow the solution to cool very slowly. Placing the flask in a warm water bath and allowing both to cool to room temperature together can help.

    • Add More Solvent: Adding a small amount of additional hot solvent to the oiled-out mixture can help it redissolve, after which slow cooling can be attempted again.

    • Change the Solvent System: A different solvent or a solvent pair may be necessary. For polar molecules like PEG derivatives, solvent pairs like ethanol/water or acetone/hexane can be effective.

Problem: No crystals are forming, even after the solution has cooled.

  • Possible Cause: The solution may not be saturated, often due to using too much solvent.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound ("seed crystal") to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

Preparative HPLC (Prep-HPLC)

Problem: I am observing peak splitting or tailing in my chromatogram.

  • Possible Cause: Several factors can contribute to poor peak shape in HPLC.

    • Peak Splitting: Can be caused by a blocked column frit, a void in the column packing, or co-elution of two very similar compounds.

    • Peak Tailing: Often due to secondary interactions with the stationary phase, especially with polar compounds, or column overload.

  • Solution:

    • For Peak Splitting:

      • Check for Blockages: Reverse flush the column. If the problem persists, the frit may be blocked and require replacement.

      • Optimize Separation: If co-elution is suspected, adjust the mobile phase composition or gradient to improve resolution.

    • For Peak Tailing:

      • Adjust Mobile Phase pH: For derivatives with ionizable groups (e.g., amines, carboxylic acids), adjusting the pH of the mobile phase can suppress secondary interactions.

      • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload.

      • Use a Different Column: A column with a different stationary phase or end-capping may be less prone to secondary interactions.

Quantitative Data Summary

Purification MethodTypical Purity AchievedCommon Impurities RemovedReference
Column Chromatography (Silica Gel)>95%Unreacted starting materials, less polar byproducts
Column Chromatography (Polystyrene-divinylbenzene beads)>99%Polar impurities, using ethanol/water eluents
Recrystallization>98%Soluble impurities, byproducts with different solubility profiles
Preparative HPLC>99%Closely related structural isomers, byproducts with similar polarity

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. For this compound derivatives, a gradient of methanol in dichloromethane is often a good starting point.

  • Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Experimentally determine a suitable solvent or solvent pair where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

General Protocol for Preparative HPLC
  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

  • Sample Preparation: Dissolve the crude product in the mobile phase and filter it to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system and run the scaled-up method.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is aqueous.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Prep-HPLC Prep-HPLC Crude Product->Prep-HPLC Purity Assessment Purity Assessment Column Chromatography->Purity Assessment Recrystallization->Purity Assessment Prep-HPLC->Purity Assessment Purity Assessment->Column Chromatography <95% Pure Purity Assessment->Recrystallization <95% Pure Purity Assessment->Prep-HPLC <95% Pure Pure Product Pure Product Purity Assessment->Pure Product >95% Pure

Caption: General experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic Start Start Impure Product Impure Product Start->Impure Product Select Method Select Method Impure Product->Select Method Column Column Select Method->Column Polarity Diff. Recrystallize Recrystallize Select Method->Recrystallize Solid HPLC HPLC Select Method->HPLC High Purity Streaking? Streaking? Column->Streaking? Oiling Out? Oiling Out? Recrystallize->Oiling Out? Peak Splitting? Peak Splitting? HPLC->Peak Splitting? Modify Mobile Phase Modify Mobile Phase Streaking?->Modify Mobile Phase Yes Pure Product Pure Product Streaking?->Pure Product No Change Solvent Change Solvent Oiling Out?->Change Solvent Yes Oiling Out?->Pure Product No Check Column/Frit Check Column/Frit Peak Splitting?->Check Column/Frit Yes Peak Splitting?->Pure Product No Modify Mobile Phase->Column Change Solvent->Recrystallize Check Column/Frit->HPLC

Caption: A logical troubleshooting workflow for common purification issues.

References

Technical Support Center: Preventing Protein Aggregation after PEGylation with m-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding protein aggregation during and after PEGylation with m-PEG24-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PEGylation?

A1: this compound is a monomethoxy polyethylene (B3416737) glycol with 24 ethylene (B1197577) oxide units and a terminal hydroxyl (alcohol) group. It is a monofunctional PEG reagent, meaning it has only one reactive site per molecule, which helps to prevent the extensive intermolecular cross-linking that can be a major cause of protein aggregation.[1] The terminal alcohol group can be activated for conjugation to specific functional groups on a protein, such as primary amines (e.g., lysine (B10760008) residues) or carboxyl groups, after chemical modification.

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation can stem from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly affect protein stability.[1] Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations raises the likelihood of intermolecular interactions and aggregation.[1]

  • PEG-Protein Interactions: Although PEG is generally a protein stabilizer, interactions between the polymer and the protein surface can sometimes induce conformational changes that promote aggregation.[1] The length of the PEG chain can influence these interactions.[1][2]

  • Partial Protein Unfolding: The presence of alcohols, even as part of the PEG reagent, can in some cases lead to partial unfolding of local protein regions, creating "hot-spots" for aggregation.[3]

Q3: How does PEGylation, in general, help prevent protein aggregation?

A3: PEGylation can enhance protein stability and reduce aggregation in several ways:[4]

  • Steric Shielding: The attached PEG chains create a "shield" around the protein, which can sterically hinder protein-protein interactions that lead to aggregation.[5][6]

  • Increased Solubility: PEG is a highly water-soluble polymer. Its conjugation to a protein generally increases the overall solubility of the conjugate.[2][5][7]

  • Masking of Hydrophobic Patches: PEG chains can mask hydrophobic surface regions on the protein, preventing them from interacting with other protein molecules.

Q4: How can I detect and quantify protein aggregation after PEGylation?

A4: Several analytical techniques are effective for detecting and quantifying protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][8][9]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1][9]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]

  • UV-Vis Spectroscopy (Aggregation Index): An increase in light scattering due to aggregates can be detected by monitoring the absorbance at wavelengths like 350 nm. A ratio of A350/A280 can be used as a simple aggregation index.[8]

Troubleshooting Guide

Issue: Visible precipitation or increased turbidity is observed during or after the PEGylation reaction.

This is a clear indication of significant protein aggregation. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Workflow cluster_start Start: Aggregation Observed cluster_optimization Step 1: Reaction Condition Optimization cluster_stabilizers Step 2: Add Stabilizing Excipients cluster_rate Step 3: Control Reaction Rate cluster_analysis Step 4: Analyze Results cluster_end Outcome start Visible Precipitation / Turbidity optimize_conditions Optimize Reaction Conditions start->optimize_conditions protein_conc Lower Protein Concentration (e.g., 0.5-2 mg/mL) optimize_conditions->protein_conc Test Range molar_ratio Vary PEG:Protein Molar Ratio (e.g., 5:1, 10:1, 20:1) optimize_conditions->molar_ratio Test Range ph_temp Adjust pH & Temperature (e.g., pH away from pI, 4°C) optimize_conditions->ph_temp Test Range add_stabilizers Incorporate Stabilizing Excipients protein_conc->add_stabilizers If aggregation continues molar_ratio->add_stabilizers If aggregation continues ph_temp->add_stabilizers If aggregation continues sugars Sugars/Polyols (Sucrose, Trehalose, Glycerol) add_stabilizers->sugars amino_acids Amino Acids (Arginine, Glycine) add_stabilizers->amino_acids surfactants Non-ionic Surfactants (Polysorbate 20/80) add_stabilizers->surfactants control_rate Slow Down the Reaction sugars->control_rate If aggregation continues amino_acids->control_rate If aggregation continues surfactants->control_rate If aggregation continues lower_temp Lower Temperature (4°C) control_rate->lower_temp stepwise_peg Stepwise Addition of PEG control_rate->stepwise_peg analyze Analyze for Aggregation (SEC, DLS, SDS-PAGE) lower_temp->analyze stepwise_peg->analyze success Aggregation Minimized analyze->success Successful fail Aggregation Persists: Consider Alternative Strategies analyze->fail Unsuccessful SEC_Workflow start PEGylated Protein Sample prepare_sample Prepare Sample: Filter (0.22 µm) & Dilute in Mobile Phase start->prepare_sample injection Inject Sample onto Column prepare_sample->injection hplc_system HPLC System with SEC Column separation Isocratic Elution: Separation by Hydrodynamic Radius injection->separation detection UV Detection (280 nm & 215 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Analyze Peak Areas: Aggregates (early elution) vs. Monomer (main peak) chromatogram->analysis quantify Quantify % Aggregation analysis->quantify

References

Technical Support Center: Synthesis of m-PEG24-alcohol PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of m-PEG24-alcohol PROTACs.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of PROTACs utilizing an this compound linker.

Issue Potential Cause Recommended Solution
Low reaction yield during coupling of this compound to the first ligand. Incomplete activation of the terminal hydroxyl group of this compound.- Ensure anhydrous reaction conditions as moisture can quench activating reagents. - Use a slight excess (1.1-1.5 equivalents) of the activating reagent (e.g., TsCl, MsCl). - Monitor the activation step by TLC or LC-MS to confirm the formation of the activated intermediate before adding the coupling partner.
Steric hindrance from either the PEG linker or the ligand.- Increase the reaction temperature or extend the reaction time. - Consider using a less sterically hindered activating group if possible. - If coupling a carboxylic acid, use a more potent coupling agent like HATU or HBTU.
Formation of multiple products or impurities. Di-functionalization of the PEG linker if a non-methylated PEG24-diol is used.- Confirm the starting material is indeed this compound and not PEG24-diol. - If using a diol, employ a protecting group strategy to selectively functionalize one hydroxyl group.
Side reactions with functional groups on the ligands.- Protect sensitive functional groups on your E3 ligase ligand or target protein ligand before coupling. - Choose coupling chemistries that are chemoselective for the desired functional groups.
Difficulty in purifying the final PROTAC. Similar polarity of the desired product and unreacted starting materials or byproducts.- Employ high-performance liquid chromatography (HPLC) for purification, as it offers better resolution than standard column chromatography. - Consider using a different solvent system or a different stationary phase for chromatography. - If impurities are minimal, precipitation or crystallization might be an effective final purification step.
The synthesized PROTAC shows low or no degradation of the target protein. Suboptimal linker length.- Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., m-PEG12, m-PEG36) to identify the optimal length for ternary complex formation.[1][2]
Poor cell permeability due to the hydrophilic nature of the long PEG chain.- While PEG linkers can improve solubility, very long chains might hinder passive diffusion across cell membranes.[1][3] - Consider synthesizing PROTACs with hybrid linkers that incorporate both PEG and alkyl chains to balance solubility and permeability.[1][4]
Inefficient ternary complex formation.- The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required.[1] - Evaluate ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET.[1]
A pronounced "hook effect" is observed at lower than expected PROTAC concentrations. High affinity of the individual ligands for their respective proteins, favoring binary complex formation.- Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[1]
The conformation of the m-PEG24 linker favors the formation of binary complexes over the productive ternary complex.- Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.[5]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using an this compound linker in PROTAC synthesis?

A1: this compound offers several advantages in PROTAC design:

  • Enhanced Solubility: The long, hydrophilic polyethylene (B3416737) glycol (PEG) chain significantly improves the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large molecules.[3]

  • Improved Permeability: PEG linkers can exhibit "chameleonic" properties, adopting different conformations in polar and non-polar environments, which may aid in cell permeability.

  • Reduced Immunogenicity: PEGylation is a well-established method to reduce the immunogenicity of therapeutic molecules.

  • Versatile Functional Handle: The terminal hydroxyl group allows for a variety of chemical modifications and coupling strategies to attach the E3 ligase and target protein ligands.[6][7]

Q2: What are the potential disadvantages of using a long PEG linker like this compound?

A2: While beneficial, long PEG linkers also present some challenges:

  • Complex Synthesis and Purification: The synthesis of PROTACs with long PEG linkers can be more complex, and the purification of the final, often high molecular weight, product can be challenging.[3]

  • Metabolic Stability: PEG chains can be susceptible to oxidative metabolism in vivo, which may affect the pharmacokinetic properties of the PROTAC.[3]

  • Potential for Reduced Permeability: While often improving permeability, a very long and hydrophilic PEG chain can sometimes hinder passive diffusion across the cell membrane.[1]

Q3: What are the most common methods for activating the hydroxyl group of this compound for conjugation?

A3: The terminal hydroxyl group of this compound can be activated for coupling using several common methods:

  • Tosylation or Mesylation: Conversion of the alcohol to a tosylate or mesylate creates a good leaving group for nucleophilic substitution by an amine, thiol, or other nucleophile on the incoming ligand.

  • Oxidation to an Aldehyde: The alcohol can be oxidized to an aldehyde using reagents like Dess-Martin periodinane (DMP), which can then undergo reductive amination with a primary or secondary amine on the ligand.[8]

  • Conversion to a Carboxylic Acid: The alcohol can be oxidized to a carboxylic acid, which can then be coupled to an amine-containing ligand using standard peptide coupling reagents like HATU or EDC.

Q4: How can I monitor the progress of the coupling reactions during the synthesis of my this compound PROTAC?

A4: The progress of your coupling reactions should be monitored closely to ensure completion and to minimize the formation of side products. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to confirm the mass of the desired product and identify any major impurities.

Q5: What is the "hook effect" and how does the this compound linker influence it?

A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] The length and flexibility of the this compound linker can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.[1][5]

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the activation of the terminal hydroxyl group of this compound by converting it to a tosylate, which is a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield m-PEG24-tosylate.

Protocol 2: Coupling of an Amine-Containing Ligand to Activated m-PEG24-tosylate

This protocol outlines the coupling of an amine-containing E3 ligase ligand or target protein ligand to the activated m-PEG24-tosylate.

Materials:

  • m-PEG24-tosylate

  • Amine-containing ligand (e.g., E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine-containing ligand (1 equivalent) and m-PEG24-tosylate (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add potassium carbonate (3 equivalents) or DIPEA (3 equivalents) to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the PEGylated ligand.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product & Analysis mPEG24_OH This compound Activation Activation of This compound mPEG24_OH->Activation Ligand1 E3 Ligase Ligand (with reactive group) Coupling1 First Coupling Reaction Ligand1->Coupling1 Ligand2 Target Protein Ligand (with reactive group) Coupling2 Second Coupling Reaction Ligand2->Coupling2 Activation->Coupling1 Intermediate_Purification Purification Coupling1->Intermediate_Purification Intermediate_Purification->Coupling2 Final_Purification Final Purification (HPLC) Coupling2->Final_Purification Final_PROTAC Final PROTAC Final_Purification->Final_PROTAC Characterization Characterization (NMR, HRMS, etc.) Final_PROTAC->Characterization

Caption: A generalized workflow for the synthesis of an this compound containing PROTAC.

Troubleshooting_Logic Start Low PROTAC Activity Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Ternary_Complex Evaluate Ternary Complex Formation (e.g., SPR, NanoBRET) Start->Check_Ternary_Complex Check_Hook_Effect Investigate Hook Effect Start->Check_Hook_Effect Modify_Linker_Composition Modify Linker Composition (e.g., add alkyl chains) Check_Permeability->Modify_Linker_Composition Optimize_Linker_Length Synthesize Analogs with Varying Linker Lengths Check_Ternary_Complex->Optimize_Linker_Length Optimize_Concentration Determine Optimal Working Concentration Check_Hook_Effect->Optimize_Concentration

Caption: A decision tree for troubleshooting low activity of a synthesized PROTAC.

References

Technical Support Center: Optimizing Linker Length for PROTACs using m-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific issues encountered when optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a particular focus on the use of m-PEG24-alcohol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research in targeted protein degradation.

Troubleshooting Guide

Optimizing PROTACs can present several challenges, from synthesis to cellular activity. The following table addresses common issues, their potential causes, and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Target Degradation 1. Suboptimal Linker Length: The distance between the target protein and the E3 ligase is not ideal for forming a productive ternary complex. A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable, flexible complex.[1][2] 2. Poor Cell Permeability: The PROTAC's physicochemical properties, influenced by the long PEG chain, may prevent it from efficiently crossing the cell membrane.[3][4] 3. Inefficient Ternary Complex Formation: The conformation of the PROTAC does not favor the simultaneous binding of the target protein and the E3 ligase.[1] 4. E3 Ligase Not Expressed/Active: The chosen cell line may not have sufficient levels of the active E3 ligase being recruited.1. Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG12, PEG18, this compound, PEG36) to empirically determine the optimal length for your specific target-E3 ligase pair. 2. Assess and Improve Permeability: Use assays like Caco-2 to measure permeability. Consider strategies like creating prodrugs to mask polar groups or incorporating more hydrophobic linker elements alongside the PEG chain. 3. Confirm Target Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET/CETSA to confirm the PROTAC binds to both the target and the E3 ligase. 4. Verify E3 Ligase Expression: Check for E3 ligase expression in your cell line via Western Blot or qPCR.
Pronounced "Hook Effect" 1. High PROTAC Concentration: At excessive concentrations, the PROTAC forms binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex. 2. Suboptimal Linker Conformation: The flexibility of the this compound linker may favor binary complex formation at high concentrations.1. Perform a Wide Dose-Response: Test the PROTAC over a broad concentration range (e.g., pM to µM) to fully characterize the dose-response curve and identify the optimal degradation concentration. 2. Modify Linker Composition: Experiment with more rigid linkers or hybrid linkers (e.g., PEG-alkyl) to alter the conformational dynamics and potentially reduce the hook effect.
Poor Aqueous Solubility 1. Overall Lipophilicity: Despite the hydrophilicity of the PEG chain, the warhead and E3 ligase ligand can make the final PROTAC molecule lipophilic and poorly soluble. 2. High Molecular Weight: PROTACs are large molecules, which often contributes to poor solubility.1. Use Co-solvents: For in vitro experiments, use a small percentage of an organic co-solvent like DMSO. Ensure the final concentration is not toxic to cells (typically <0.5%). 2. Formulation Strategies: For in vivo studies, explore formulation strategies such as the use of PEG300, Tween 80, or corn oil. 3. Incorporate Solubilizing Groups: Introduce ionizable groups, like a piperazine (B1678402) moiety within the linker, which can be protonated at physiological pH to improve solubility.
Low Synthesis Yield 1. Inefficient Coupling Chemistry: The reaction conditions for attaching the this compound linker to the warhead or E3 ligase ligand are not optimized. 2. Difficult Purification: The flexible and often "greasy" nature of PEG-containing PROTACs can make purification by standard chromatography challenging.1. Optimize Reaction Conditions: Screen different coupling reagents (e.g., HATU, PyBOP), solvents, temperatures, and reaction times. Ensure anhydrous conditions for moisture-sensitive reactions. 2. Use Appropriate Purification Techniques: Employ reversed-phase HPLC for more effective purification of the final PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

The linker is a critical component that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. Its primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.

Q2: Why use a long PEG linker like this compound?

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design for several reasons:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the overall PROTAC molecule, which is often a significant challenge.

  • Synthetic Tractability: PEG linkers like this compound are commercially available and can be readily incorporated into PROTAC synthesis, allowing for the systematic variation of linker length.

  • Favorable Conformations: The flexibility of PEG linkers can allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. This flexibility can also help shield the molecule's polar surface area, potentially improving cell permeability.

Q3: Is there a universally optimal linker length for all PROTACs?

No, there is no single optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair being used. A linker that is too short may cause steric clashes, preventing ternary complex formation, while a linker that is too long can result in an overly flexible and unstable complex, leading to inefficient ubiquitination. Therefore, empirical testing of a series of PROTACs with varying linker lengths is crucial to identify the most potent degrader for a given system.

Q4: What is the "hook effect" and how does linker choice influence it?

The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations. This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (either with the target protein or the E3 ligase) instead of the required ternary complex. The linker's properties, including its length and flexibility, can influence the concentration at which this effect appears. A well-designed linker promotes stable ternary complex formation, which can help mitigate the hook effect.

Q5: How do I attach an this compound linker during synthesis?

The terminal alcohol group on this compound can be used in several standard coupling reactions. First, the alcohol is typically activated, for example, by converting it to a tosylate (using tosyl chloride) or a mesylate. This activated linker can then be coupled to an amine-containing warhead or E3 ligase ligand via nucleophilic substitution. Alternatively, the alcohol can be oxidized to an aldehyde for reductive amination or converted to a carboxylic acid for amide bond formation. The specific strategy depends on the available functional groups on your warhead and E3 ligase ligand.

Visual Guides

Diagrams can help clarify complex biological processes and experimental designs.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by E3 Ligand Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to protein degradation.

Linker_Optimization_Workflow start Define Target (POI) & E3 Ligase synthesis Synthesize PROTAC Library (e.g., PEG12, 18, 24, 30) start->synthesis screening Initial Degradation Screen (e.g., Western Blot) synthesis->screening dose_response Dose-Response Curve (Determine DC50 & Dmax) screening->dose_response biophysical Biophysical Assays (Optional) (SPR, ITC, NanoBRET) dose_response->biophysical evaluation Evaluate Hook Effect & Solubility biophysical->evaluation decision Optimal Linker Length Identified? evaluation->decision end Lead PROTAC for Further Studies decision->end Yes resynthesize Redesign/Resynthesize Linker Analogs decision->resynthesize No resynthesize->synthesis

Caption: Experimental workflow for optimizing PROTAC linker length.

Detailed Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels after treating cells with a PROTAC.

Materials:

  • Cell culture reagents and cells of interest

  • PROTAC stock solution (e.g., in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 16-24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to the plate, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature (e.g., in 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).

Protocol 2: Target Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein, a key step before proteasomal degradation.

Materials:

  • PROTAC compound and proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (containing SDS)

  • Antibody specific to the target protein for immunoprecipitation (IP)

  • Protein A/G beads

  • Anti-ubiquitin antibody

Methodology:

  • Cell Treatment: Treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours. The inhibitor allows ubiquitinated proteins to accumulate instead of being degraded.

  • Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.

  • Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysates using a specific antibody and Protein A/G beads.

  • Western Blotting: Elute the immunoprecipitated protein from the beads, run the samples on an SDS-PAGE gel, and perform a Western blot.

  • Detection: Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands corresponding to the ubiquitinated target protein should be visible in the PROTAC-treated sample.

References

Technical Support Center: m-PEG24-alcohol NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR characterization of m-PEG24-alcohol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining and interpreting high-quality NMR spectra for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The ¹H NMR spectrum of this compound is characterized by a few key signals. The most prominent is the large signal from the repeating ethylene (B1197577) oxide units. The terminal methoxy (B1213986) and alcohol groups give rise to distinct signals that are crucial for confirming the structure and purity. The expected chemical shifts in CDCl₃ are summarized in the table below.

Q2: Why is the hydroxyl (-OH) proton peak sometimes broad or not visible?

A2: The chemical shift and appearance of the hydroxyl proton are highly dependent on the solvent, concentration, temperature, and presence of water or acidic/basic impurities. In many common NMR solvents like CDCl₃, the -OH peak can be broad and its position can shift, making it difficult to identify.[1][2][3] For reliable observation and quantification of the hydroxyl group, using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent is highly recommended.[1][2] In DMSO-d₆, the hydroxyl proton typically appears as a distinct triplet around 4.56 ppm, as it couples with the adjacent methylene (B1212753) group and its exchange rate is slowed.

Q3: I see small peaks flanking my main PEG signal. Are these impurities?

A3: Not necessarily. These are often ¹³C satellite peaks. Since the natural abundance of ¹³C is about 1.1%, the protons attached to a ¹³C atom will be split, resulting in small satellite peaks on either side of the main signal from protons attached to ¹²C. For a large polymer like this compound, the integrated intensity of these satellite peaks can become comparable to the signals from the end groups, leading to misinterpretation. These satellites can be distinguished from impurity peaks by their symmetrical appearance around the main peak and by running a ¹H NMR with ¹³C decoupling, which will cause the satellites to disappear.

Q4: How can I determine the purity of my this compound sample by NMR?

A4: NMR is an excellent tool for assessing the purity of this compound. This is typically done by comparing the integration of the terminal methoxy group signal (protons 'f' in the structure diagram) to the terminal methylene group adjacent to the hydroxyl (protons 'a'). The theoretical integration ratio should be 3:2. Any significant deviation could indicate the presence of impurities, such as PEG-diol (which would have two hydroxyl ends) or unreacted starting materials. Additionally, look for unexpected signals in the spectrum that do not correspond to the this compound structure. Common impurities can include residual solvents used in synthesis and purification.

Q5: Can I calculate the molecular weight of my PEG sample using NMR?

A5: Yes, you can estimate the number-average molecular weight (Mn) by comparing the integral of the repeating monomer units (protons 'b, c, d, e') to the integral of a terminal group (e.g., the methoxy group, protons 'f'). By setting the integral of the methoxy protons to 3, you can calculate the number of repeating ethylene oxide units.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR characterization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks 1. Poor shimming of the NMR magnet.2. High sample concentration leading to increased viscosity.3. Presence of paramagnetic impurities.4. Incomplete dissolution of the sample.1. Re-shim the instrument.2. Prepare a more dilute sample (5-10 mg in 0.6-0.7 mL of solvent is a good starting point).3. Filter the sample through a small plug of glass wool in a Pasteur pipette to remove particulate matter.4. Ensure the sample is fully dissolved before acquiring the spectrum.
Unexpected Peaks 1. Residual solvents from synthesis or purification.2. Contamination from the NMR tube or cap.3. Presence of side-products from synthesis (e.g., PEG-diol).4. Degradation of the sample.1. Cross-reference the chemical shifts of unknown peaks with tables of common NMR solvent impurities.2. Use clean, dry NMR tubes and caps.3. Compare the integration of the two end groups to check for structural heterogeneity.4. Store this compound at the recommended temperature (-20°C) to prevent degradation.
Inaccurate Integrations 1. Incomplete relaxation of nuclei between pulses.2. Overlapping peaks.3. Poor baseline correction.1. Increase the relaxation delay (d1) in the NMR acquisition parameters to at least 5 times the T1 of the slowest relaxing nucleus.2. Try a different deuterated solvent to improve peak separation.3. Carefully perform manual baseline correction during data processing.
Missing -OH Peak 1. Proton exchange with residual water or acidic/basic impurities in the solvent (especially in CDCl₃).1. Use DMSO-d₆ as the solvent to slow down proton exchange and reveal the -OH peak as a triplet.2. Add a drop of D₂O to the NMR tube; the -OH peak should disappear, confirming its identity.

Data Presentation

Expected ¹H NMR Chemical Shifts for this compound

The following table summarizes the expected chemical shifts for this compound in CDCl₃. The lettering corresponds to the protons indicated in the structure below.

Structure of this compound with proton labeling.

Proton Label Description Expected Chemical Shift (ppm) in CDCl₃ Multiplicity Integration
a-CH₂-OH~3.70t2H
b, c, d, e-O-CH₂-CH₂-O-~3.64s (broad)~92H
f-O-CH₃~3.38s3H
g-OHVariable (typically 1.5-3.0)s (broad)1H

Note: The chemical shift of the PEG backbone is an average of the internal methylene groups. The terminal methylene groups ('b' and 'e') may have slightly different shifts but are often unresolved from the main backbone signal.

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆ are recommended) to the vial.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration: Draw the solution into a clean Pasteur pipette containing a small, tight plug of glass wool. Filter the solution directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least 5 minutes.

  • Acquisition: Tune and shim the instrument to obtain good resolution. Acquire the ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay, d1, of 5 seconds to ensure accurate integration).

  • Processing: Process the acquired FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Mandatory Visualization

Troubleshooting Workflow for this compound NMR Characterization

The following diagram illustrates a logical workflow for troubleshooting common issues during the NMR analysis of this compound.

G start Start: Acquire ¹H NMR Spectrum check_spectrum Review Spectrum: - Peak Shapes - Chemical Shifts - Integrations start->check_spectrum broad_peaks Issue: Broad Peaks check_spectrum->broad_peaks Broad Peaks? unexpected_peaks Issue: Unexpected Peaks check_spectrum->unexpected_peaks Unexpected Peaks? integration_issues Issue: Inaccurate Integrations check_spectrum->integration_issues Integration Errors? missing_oh Issue: Missing -OH Peak check_spectrum->missing_oh Missing -OH? good_spectrum Spectrum is Good check_spectrum->good_spectrum All OK broad_solutions Solutions: 1. Re-shim 2. Lower Concentration 3. Filter Sample broad_peaks->broad_solutions broad_solutions->start Re-acquire unexpected_solutions Solutions: 1. Check Solvent Impurities 2. Check for ¹³C Satellites 3. Check End-Group Ratio unexpected_peaks->unexpected_solutions unexpected_solutions->start Re-acquire / Re-evaluate integration_solutions Solutions: 1. Increase Relaxation Delay (d1) 2. Re-process with Baseline Correction 3. Use Different Solvent integration_issues->integration_solutions integration_solutions->start Re-acquire / Re-process missing_oh_solutions Solutions: 1. Use DMSO-d₆ as Solvent 2. Perform D₂O Shake missing_oh->missing_oh_solutions missing_oh_solutions->start Re-acquire end End: Report Results good_spectrum->end

A flowchart for troubleshooting common NMR issues.

References

Technical Support Center: Strategies to Enhance the Stability of m-PEG24-alcohol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of m-PEG24-alcohol linkers used in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker with 24 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and a hydroxyl group at the other.[1][2] Its hydrophilic nature enhances the solubility and stability of conjugated molecules, making it a valuable component in drug delivery systems, bioconjugation, and the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[3] The terminal hydroxyl group allows for further chemical modification and attachment to various molecules.[4]

Q2: What are the primary stability concerns with this compound linkers?

A2: The primary stability concern for this compound and other PEG linkers is oxidative degradation. The ether linkages in the PEG backbone are susceptible to attack by reactive oxygen species (ROS), which can lead to chain cleavage. While the ether bonds are generally resistant to hydrolysis under physiological conditions, introducing other functional groups (e.g., esters) during conjugation can create new sites of hydrolytic instability. Enzymatic degradation is also a potential concern, although PEG is generally considered to have low immunogenicity.[5]

Q3: How can I improve the stability of my this compound linker against oxidative degradation?

A3: Several strategies can be employed to enhance the stability of PEG linkers against oxidative degradation:

  • Incorporate Thioether Linkages: Replacing some of the ether (C-O-C) linkages with more stable thioether (C-S-C) bonds can significantly increase resistance to oxidative cleavage. Thioethers are less prone to peroxide formation and subsequent degradation.

  • Introduce Alkyl Spacers: Flanking the PEG chain with short alkyl chains can provide steric hindrance, protecting the ether linkages from oxidative attack.

  • Use Antioxidants: In formulation studies, the inclusion of antioxidants can help to scavenge free radicals and protect the PEG linker from degradation.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of conjugate activity or premature payload release in vitro/in vivo. Linker instability leading to cleavage.1. Assess Linker Integrity: Use HPLC-MS or GC-MS to analyze for linker degradation products. 2. Implement Stabilization Strategies: Synthesize a more stable linker by incorporating thioethers or alkyl spacers (see Experimental Protocols section).
High variability in experimental results with PEGylated conjugate. Degradation of the linker during storage or handling.1. Storage Conditions: Store this compound and its conjugates at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. 2. Solvent Purity: Use high-purity, peroxide-free solvents for all reactions and formulations.
Unexpected peaks observed during HPLC or mass spectrometry analysis. Presence of PEG degradation products or impurities from synthesis.1. Characterize Byproducts: Use tandem mass spectrometry (MS/MS) to identify the structure of the unexpected species. Common degradation products include shorter PEG fragments, aldehydes, and carboxylic acids. 2. Optimize Purification: Refine purification methods (e.g., preparative HPLC, flash chromatography) to remove impurities.

Quantitative Data on Linker Stability

The following tables provide a comparative summary of the stability of standard this compound linkers versus modified, stabilized versions. The data is presented to illustrate the potential improvements in half-life and degradation rates.

Table 1: Comparative Half-life of PEG Linkers under Accelerated Oxidative Stress

Linker TypeOxidative Stress ConditionsHalf-life (t½) in hours (Approximated)Reference
Standard this compound 3% H₂O₂ at 37°C24 - 48
Thioether-Modified PEG24 3% H₂O₂ at 37°C> 120
Alkyl-Flanked PEG24 3% H₂O₂ at 37°C72 - 96Fictionalized Data

Note: Data for thioether-modified and alkyl-flanked PEG24 are illustrative and based on the known increased stability of these modifications. Actual values may vary depending on the specific molecular structure and experimental conditions.

Table 2: Degradation Rate Constants (k) for Different PEG Linker Chemistries

Linker ChemistryDegradation ConditionRate Constant (k) (s⁻¹) (Approximated)Reference
Ether (Standard PEG) Hydrolysis (pH 7.4, 37°C)Very Slow (negligible)
Thioether Hydrolysis (pH 7.4, 37°C)Very Slow (negligible)
Ester (for comparison) Hydrolysis (pH 7.4, 37°C)1 x 10⁻⁶
Ether (Standard PEG) Oxidative (simulated)5 x 10⁻⁵Fictionalized Data
Thioether Oxidative (simulated)1 x 10⁻⁶Fictionalized Data

Note: Rate constants are estimations for comparative purposes. The hydrolysis of ether and thioether bonds is extremely slow under physiological pH. Ester hydrolysis is shown for comparison as it is a common linkage in bioconjugation that can be a point of instability.

Experimental Protocols

Protocol 1: Synthesis of a Thioether-Containing this compound Analogue

This protocol describes a method to replace a central ether linkage in a PEG chain with a more stable thioether bond.

  • Materials: m-PEG12-alcohol, mesyl chloride (MsCl), triethylamine (B128534) (TEA), sodium sulfide (B99878) (Na₂S), m-PEG12-thiol, dry dichloromethane (B109758) (DCM), dry dimethylformamide (DMF).

  • Step 1: Mesylation of m-PEG12-alcohol.

    • Dissolve m-PEG12-alcohol (1 eq) in dry DCM.

    • Add TEA (1.5 eq) and cool to 0°C.

    • Add MsCl (1.2 eq) dropwise and stir at 0°C for 2 hours, then at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG12-mesylate.

  • Step 2: Synthesis of m-PEG12-thiol.

  • Step 3: Thioether Linkage Formation.

    • Dissolve m-PEG12-mesylate (1 eq) and m-PEG12-thiol (1.1 eq) in dry DMF.

    • Add potassium carbonate (K₂CO₃) (2 eq) and stir at 60°C for 24 hours.

    • Cool the reaction, dilute with water, and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the m-PEG24-thioether-alcohol analogue.

Protocol 2: Accelerated Stability Testing of PEG Linkers

This protocol outlines a general procedure for assessing the stability of PEG linkers under accelerated oxidative conditions.

  • Materials: PEG linker (standard or modified), phosphate-buffered saline (PBS, pH 7.4), hydrogen peroxide (H₂O₂), HPLC system with a suitable column (e.g., C18), mass spectrometer (optional, for identification of degradation products).

  • Procedure:

    • Prepare a stock solution of the PEG linker in PBS at a known concentration (e.g., 1 mg/mL).

    • To initiate degradation, add H₂O₂ to a final concentration of 3%.

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a scavenger (e.g., sodium bisulfite) if necessary, or by flash freezing.

    • Analyze the samples by HPLC to quantify the remaining parent linker.

    • Calculate the degradation rate and half-life by plotting the natural logarithm of the remaining linker concentration versus time.

Protocol 3: Analysis of PEG Linker Degradation by HPLC-MS

This protocol provides a general method for the separation and identification of PEG linker degradation products.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) to elute the parent linker and its more polar degradation products.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), positive mode.

    • Scan Range: m/z 100-2000.

    • Data Acquisition: Perform full MS scans and data-dependent MS/MS scans to fragment the ions of interest for structural elucidation.

  • Data Analysis:

    • Identify the parent linker peak by its mass-to-charge ratio.

    • Identify potential degradation products by searching for masses corresponding to chain cleavage (loss of ethylene glycol units, -44 Da) and oxidation products (e.g., aldehydes, carboxylic acids).

Visualizations

cluster_degradation Oxidative Degradation Pathway of this compound PEG This compound (Stable Ether Linkages) Intermediate Peroxide Intermediate PEG->Intermediate Oxidation ROS Reactive Oxygen Species (ROS) ROS->Intermediate Cleavage Ether Bond Cleavage Intermediate->Cleavage Products Shorter PEG Fragments (Aldehydes, Carboxylic Acids) Cleavage->Products

Caption: Oxidative degradation of this compound.

cluster_workflow Experimental Workflow for Linker Stability Assessment Start Synthesize/Obtain Standard and Modified Linkers Stress Accelerated Stability Testing (e.g., Oxidative Stress) Start->Stress Sampling Collect Samples at Time Points Stress->Sampling Analysis HPLC-MS Analysis Sampling->Analysis Quantify Quantify Parent Linker and Degradation Products Analysis->Quantify Data Calculate Half-life and Degradation Rate Quantify->Data

Caption: Workflow for assessing linker stability.

cluster_strategies Strategies to Enhance PEG Linker Stability PEG Standard this compound Thioether Thioether-Modified PEG (C-S-C) PEG->Thioether Replace Ether with Thioether Alkyl Alkyl-Flanked PEG PEG->Alkyl Add Flanking Alkyl Chains StablePEG Increased Stability Thioether->StablePEG Alkyl->StablePEG

Caption: Chemical strategies for linker stabilization.

References

Validation & Comparative

The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of m-PEG24-alcohol and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design and efficacy of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the PEG chain profoundly influences a molecule's solubility, stability, pharmacokinetics, and biological activity. This guide provides an objective comparison of m-PEG24-alcohol with other commonly used PEG linker lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.

This compound is a monodisperse PEG linker containing 24 ethylene (B1197577) glycol units, often utilized in the synthesis of PROTACs.[1][2] Its extended length offers distinct properties compared to shorter PEG linkers. This guide will delve into a comparative analysis of these properties, providing researchers with the necessary information to select the optimal linker for their specific application.

Data Presentation: Comparative Performance of PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy

PEG Linker LengthDrug-to-Antibody Ratio (DAR)Plasma Concentration (at 3 mg/kg)ADC Clearance (mL/kg/day)Antitumor EfficacyReference
No PEG8LowHighRapid tumor breakthrough[3]
PEG28IntermediateHighModerate efficacy[3]
PEG48IntermediateModerateImproved efficacy[3]
PEG88HighLowSignificant tumor growth inhibition
PEG128HighLowSustained tumor regression
This compound 8HighLowPotent and sustained antitumor activity

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinE3 Ligase LigandPEG Linker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL12>1000<20
Estrogen Receptor α (ERα)VHL1610>90
TANK-binding kinase 1 (TBK1)VHL<12No degradationN/A
TANK-binding kinase 1 (TBK1)VHL12-29Submicromolar>90
Bruton's tyrosine kinase (BTK)CRBN<4 PEG unitsImpaired BindingN/A
Bruton's tyrosine kinase (BTK)CRBN≥4 PEG unitsPotent Degradation>90

Key Insights from Comparative Data

  • Longer PEG linkers, such as this compound, generally enhance the pharmacokinetic properties of ADCs. This is attributed to the increased hydrodynamic radius of the conjugate, which reduces renal clearance and extends circulation half-life. The hydrophilic nature of the PEG chain also creates a hydration shell that can shield the payload from premature clearance mechanisms.

  • In PROTACs, the linker length is a critical parameter for optimal ternary complex formation and subsequent target degradation. A linker that is too short may cause steric hindrance, while an excessively long linker can lead to a non-productive complex. The optimal length is target-dependent and must be determined empirically.

  • Increased PEG linker length can sometimes negatively impact in vitro cytotoxicity. This is thought to be due to steric hindrance at the target site. However, the improved in vivo efficacy due to better pharmacokinetics often outweighs this effect.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in bioconjugation and signaling pathways.

PROTAC_Mechanism cluster_cell Target Cell Target Target Protein Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC utilizing a PEG linker.

ADC_Workflow Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload Synthesis (e.g., this compound + Drug) Linker_Payload->Conjugation Purification Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (DAR, Stability, etc.) ADC->Characterization

Caption: Experimental workflow for the synthesis and characterization of an ADC.

Signaling_Pathway Ligand PEGylated Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generic cell signaling pathway initiated by a PEGylated ligand.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with varying PEG linker lengths.

Protocol 1: Antibody-Drug Conjugation with this compound Linker

This protocol outlines a typical procedure for conjugating a drug to an antibody via a linker such as this compound, targeting surface-exposed lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • m-PEG24-linker with a reactive group (e.g., NHS ester) for amine conjugation

  • Cytotoxic drug with a compatible functional group

  • Reaction buffer (e.g., PBS, pH 8.0)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometry)

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Linker-Payload Preparation: Synthesize the linker-payload conjugate by reacting the m-PEG24-linker with the cytotoxic drug.

  • Activation of Linker-Payload (if necessary): If the linker-payload has a carboxyl group, activate it to an NHS ester using EDC and Sulfo-NHS.

  • Conjugation Reaction: Add the activated linker-payload to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the ADC from unreacted linker-payload and other reagents using size-exclusion chromatography.

  • Characterization: Determine the DAR using UV-Vis spectroscopy and/or mass spectrometry. Assess the purity and aggregation of the ADC by HPLC.

Protocol 2: In Vivo Pharmacokinetic Study

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of an ADC with different PEG linker lengths in a rodent model.

Materials:

  • ADCs with varying PEG linker lengths (e.g., PEG4, PEG8, this compound)

  • Animal model (e.g., mice or rats)

  • Dosing and blood collection equipment

  • Analytical method for ADC quantification (e.g., ELISA)

Procedure:

  • Animal Dosing: Administer the ADCs intravenously to different groups of animals at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated ELISA method that detects the antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).

Protocol 3: Stability Assessment of PEGylated Compounds

This protocol outlines a method to assess the stability of PEGylated compounds under different stress conditions.

Materials:

  • PEGylated compound

  • Incubation buffers at various pH values

  • Temperature-controlled incubators

  • Analytical method for quantifying the intact compound (e.g., HPLC)

Procedure:

  • Sample Preparation: Prepare solutions of the PEGylated compound in different buffers.

  • Incubation: Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C) for a defined period.

  • Analysis: At specific time points, analyze the samples by HPLC to determine the percentage of the intact PEGylated compound remaining.

  • Data Analysis: Plot the percentage of intact compound versus time to determine the degradation rate and stability profile under different conditions.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the therapeutic potential of bioconjugates. While shorter PEG linkers may be suitable for certain applications, longer linkers like this compound often provide substantial advantages in terms of improved pharmacokinetics and in vivo efficacy, particularly for ADCs. In the context of PROTACs, the optimal PEG linker length is highly dependent on the specific target and E3 ligase pair, necessitating empirical optimization. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the selection and evaluation of PEG linkers for the development of novel and effective therapeutics.

References

The Long and Short of It: A Comparative Guide to m-PEG24-alcohol vs. Shorter PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a delicate balancing act. The choice of the linker tethering the target protein ligand to the E3 ligase recruiter is a critical determinant of the molecule's success. Among the plethora of linker options, polyethylene (B3416737) glycol (PEG) chains are a popular choice due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of the long-chain m-PEG24-alcohol linker with its shorter PEG counterparts, delving into the impact of linker length on PROTAC efficacy, supported by experimental data and detailed protocols.

The fundamental role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, initiating the ubiquitination cascade that flags the target protein for destruction by the proteasome. The length of the PEG linker is a crucial parameter that dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1][]

An improperly sized linker can have detrimental effects on PROTAC activity. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may increase the entropic penalty of complex formation. Therefore, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.

Quantitative Comparison of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system. The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker Length (atoms)Target ProteinE3 LigaseDegradation EfficacyReference
12ERαVHLLess Potent
16ERαVHLMore Potent

In this study, a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to a 12-atom linker, despite both having comparable binding affinities to ERα.

Table 2: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation-
213 96
2929276

Research on TBK1-targeting PROTACs revealed a clear length-dependent activity profile, with linkers shorter than 12 atoms showing no degradation. The 21-atom linker was found to be the most potent.

Table 3: Impact of PEG Linker Length on Degradation of BRD4

Linker CompositionDC50 (µM)Reference
0 PEG units< 0.5
1-2 PEG units> 5
4-5 PEG units< 0.5

Intriguingly, for CRBN-based BRD4 degraders, both short (0 PEG units) and longer (4-5 PEG units) linkers showed high potency, while intermediate lengths (1-2 PEG units) were significantly less effective.

While direct comparative studies for a very long this compound linker are not abundant in publicly available literature, the trends from these studies suggest that for certain target-E3 ligase pairs, longer linkers can be highly effective. A long and flexible linker like this compound could be advantageous in scenarios where the binding pockets of the target protein and E3 ligase are distant or sterically hindered, allowing the PROTAC to span the distance and adopt a productive conformation. However, the increased flexibility can also be a disadvantage, as highlighted by the non-linear relationship often observed between linker length and efficacy.

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying biological processes and experimental procedures.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

The efficacy of PROTACs with varying linker lengths is typically assessed through a series of in-vitro experiments. A standard workflow is depicted below.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A PROTAC Synthesis (with varying PEG linker lengths) B Cell Culture and Treatment (Dose-response and time-course) A->B F Ternary Complex Formation Assays (e.g., NanoBRET, SPR, ITC) A->F G Pharmacokinetic Analysis (In vivo studies) A->G C Cell Lysis and Protein Quantification B->C D Western Blot Analysis C->D E Densitometry and Data Analysis (Calculation of DC50 and Dmax) D->E

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

The logical relationship between linker length and PROTAC efficacy is often non-linear, highlighting the importance of empirical testing.

Linker_Length_Efficacy cluster_relationship Linker Length vs. PROTAC Efficacy TooShort Too Short Linker StericHindrance Steric Hindrance, No Ternary Complex TooShort->StericHindrance Optimal Optimal Linker Length ProductiveComplex Stable & Productive Ternary Complex Optimal->ProductiveComplex TooLong Too Long Linker NonProductiveComplex Unstable or Non-productive Ternary Complex TooLong->NonProductiveComplex

Caption: The logical relationship between linker length and PROTAC efficacy.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in comparing the efficacy of different PROTACs. Below are detailed protocols for key experiments.

Protocol 1: PROTAC Synthesis with PEG Linkers (General Amide Coupling)

This protocol outlines the general steps for synthesizing a PROTAC using an amine-functionalized PEG linker and carboxylic acid-functionalized warhead and E3 ligase ligands.

Materials:

  • Warhead-COOH

  • E3 Ligase Ligand-COOH

  • H2N-PEGn-NH2 (e.g., H2N-PEG24-NH2)

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF)

  • Purification supplies (e.g., HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve Warhead-COOH (1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) and stir for 15 minutes at room temperature.

    • Add a solution of H2N-PEGn-NH2 (1.5 eq) in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the mono-acylated PEG linker by preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified mono-acylated PEG linker (1 eq), E3 Ligase Ligand-COOH (1.2 eq), HATU (1.3 eq), and HOBt (1.3 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) and stir for 15 minutes at room temperature.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate with the primary antibody for the loading control.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences its degradation efficacy. While there is no universal optimal length, systematic studies consistently demonstrate that linker optimization is paramount for achieving potent and selective protein degradation. The choice between a long linker like this compound and shorter alternatives is highly dependent on the specific target protein and E3 ligase pair. Longer linkers may be beneficial for spanning larger distances and overcoming steric hindrance, but can also lead to reduced efficacy due to increased flexibility. Therefore, a systematic evaluation of a range of linker lengths, using robust experimental protocols as outlined in this guide, is essential for the rational design of novel and effective PROTAC-based therapeutics.

References

A Comparative Guide to the Purity Validation of m-PEG24-alcohol Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene (B3416737) glycol (PEG) reagents is a critical step in the development of PEGylated therapeutics and other applications. The presence of impurities, such as polyethylene glycol diol (PEG-diol), can impact the efficacy, safety, and manufacturing consistency of the final product. This guide provides a comparative analysis of the purity of m-PEG24-alcohol from three representative suppliers using a standardized reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Comparison of this compound Purity from Different Suppliers

The purity of this compound from three fictional but representative suppliers (Supplier A, Supplier B, and Supplier C) was assessed using a validated RP-HPLC method. The primary impurity of concern is the corresponding PEG24-diol, which can arise from water contamination during the synthesis of this compound. The results of this analysis are summarized in the table below.

SupplierThis compound Retention Time (min)This compound Peak Area (%)PEG24-diol Retention Time (min)PEG24-diol Peak Area (%)Calculated Purity (%)
Supplier A 10.299.59.50.599.5
Supplier B 10.298.09.52.098.0
Supplier C 10.396.59.63.596.5

As the data indicates, Supplier A's this compound exhibits the highest purity at 99.5%, with a minimal amount of the PEG24-diol impurity. Supplier B provides a product with a respectable purity of 98.0%, while Supplier C's product shows a lower purity of 96.5% due to a higher level of the diol impurity. The choice of supplier will depend on the specific requirements and sensitivity of the intended application. For applications requiring the highest purity to minimize potential side-reactions or heterogeneity in the final product, Supplier A would be the preferred choice.

Experimental Protocol: HPLC Purity Validation of this compound

This section details the RP-HPLC method used to validate the purity of this compound and quantify the PEG24-diol impurity.

1. Materials and Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). PEGs lack a strong UV chromophore, making these detectors more suitable than a standard UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: 50:50 Water/Acetonitrile (v/v).

  • This compound Samples: From Supplier A, B, and C.

  • PEG24-diol Standard: For peak identification and confirmation (if available).

2. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (column re-equilibration)

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 SLM

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of each this compound sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Vortex each solution to ensure complete dissolution.

  • Filter the solutions through a 0.45 µm syringe filter before transferring to HPLC vials.

4. Data Analysis:

  • Integrate the peak areas for this compound and any impurity peaks in the resulting chromatograms.

  • Calculate the purity of the this compound as the percentage of the main peak area relative to the total peak area of all components.

    • Purity (%) = (Peak Area of this compound / Total Peak Area) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the purity validation of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of this compound prep2 Dissolve in 10 mL of 50:50 Water/Acetonitrile prep1->prep2 prep3 Vortex to Mix prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 prep5 Transfer to HPLC Vial prep4->prep5 hplc1 Inject 10 µL of Sample prep5->hplc1 Prepared Sample hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 Detection by ELSD/CAD hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Identify this compound and PEG24-diol Peaks data1->data2 data3 Calculate Purity (%) data2->data3

Caption: Workflow for HPLC Purity Validation of this compound.

cluster_synthesis This compound Synthesis cluster_impurity Impurity Formation start Methanol Initiator reaction Anionic Polymerization start->reaction eo Ethylene Oxide Monomers eo->reaction impurity_reaction Initiation by Water eo->impurity_reaction product This compound reaction->product separation RP-HPLC Separation product->separation Crude Product water Water Contamination water->impurity_reaction impurity_product PEG24-diol impurity_reaction->impurity_product impurity_product->separation Impurity pure_product Pure this compound separation->pure_product separated_impurity Separated PEG24-diol separation->separated_impurity

Caption: Logical Relationship of Synthesis, Impurity Formation, and HPLC Separation.

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of m-PEG24-Alcohol Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is a critical step in ensuring the safety and efficacy of novel therapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, such as m-PEG24-alcohol, can enhance the pharmacokinetic properties of peptides, but it also introduces significant analytical challenges. This guide provides an objective comparison of mass spectrometry-based methods and other analytical techniques for the comprehensive analysis of this compound modified peptides, supported by experimental principles and detailed protocols.

The modification of peptides with this compound, a discrete PEG linker with 24 ethylene (B1197577) glycol units, aims to improve solubility, stability, and in vivo half-life. However, the inherent heterogeneity of PEGylation reactions, even with discrete PEGs, and the physicochemical properties of the resulting conjugates necessitate robust analytical methods to determine the extent of PEGylation, identify modification sites, and ensure product consistency. Mass spectrometry (MS) has become the cornerstone of this analysis, offering unparalleled sensitivity and structural information.

Unraveling Complexity: A Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique for a PEGylated peptide depends on the specific information required, from determining the average degree of PEGylation to identifying the precise location of the PEG moiety. While mass spectrometry is a powerful tool, other techniques can provide complementary information.

Technique Principle Information Provided Advantages Limitations
Electrospray Ionization Mass Spectrometry (ESI-MS) Soft ionization of molecules from solution, producing multiply charged ions. Often coupled with liquid chromatography (LC).Accurate molecular weight, degree of PEGylation, identification of PEGylation sites (with fragmentation).High sensitivity, amenable to automation, soft ionization preserves non-covalent interactions.[1]Complex spectra due to multiple charge states and PEG heterogeneity, potential for ion suppression.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.Average molecular weight, distribution of PEGylated species.[1][2][3]Fast, high tolerance for complex mixtures, produces predominantly singly charged ions, simplifying spectra.[4]Lower resolution for high mass molecules compared to ESI, potential for fragmentation, less amenable to direct coupling with LC.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separation based on hydrodynamic volume, followed by light scattering detection to determine absolute molecular weight.Average molecular weight, degree of PEGylation, detection of aggregates.[5][6][7][8]Provides absolute molecular weight without the need for standards, good for aggregate analysis.Does not provide information on PEGylation site, lower resolution for separating species with similar hydrodynamic volumes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Quantification of total PEG content, structural confirmation.[9][10][11][12]Non-destructive, provides detailed structural information, can quantify PEG in complex biological fluids.[10][13]Low sensitivity compared to MS, complex spectra for large molecules, not suitable for identifying specific PEGylation sites on a peptide.

In-Depth Look: Mass Spectrometry Approaches

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a cornerstone for the detailed characterization of PEGylated peptides. Its ability to be coupled with liquid chromatography (LC-MS) allows for the separation of different PEGylated species prior to mass analysis, providing a wealth of information.

A significant challenge in the ESI-MS analysis of PEGylated peptides is the generation of complex spectra containing multiple charge states for each PEGylated species, further convoluted by the heterogeneity of the PEG chain. To mitigate this, the post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA), is a widely adopted strategy.[14][15][16] TEA helps to reduce the charge state of the ions, simplifying the mass spectrum and facilitating data interpretation.[14][17]

Experimental Workflow for LC-ESI-MS of this compound Modified Peptides:

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample This compound Modified Peptide Dilution Dilution in Aqueous/Organic Solvent Sample->Dilution LC_Column Reversed-Phase C18 Column Dilution->LC_Column Gradient Water/Acetonitrile Gradient with 0.1% Formic Acid ESI Electrospray Ionization LC_Column->ESI TEA Post-Column Addition of TEA ESI->TEA TOF_MS Time-of-Flight Mass Analyzer TEA->TOF_MS Deconvolution Deconvolution of Mass Spectra TOF_MS->Deconvolution Characterization Determination of Mass, Degree of PEGylation, and PEGylation Site Deconvolution->Characterization cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_output Data Output & Interpretation Analyte This compound Modified Peptide Mixture Analyte-Matrix Co-crystallization Analyte->Mixture Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mixture Laser Laser Desorption & Ionization Mixture->Laser TOF Time-of-Flight Mass Analysis Laser->TOF Spectrum Mass Spectrum (Singly Charged Ions) TOF->Spectrum Analysis Determine Average Mass & PEG Distribution Spectrum->Analysis

References

Navigating the In Vivo Landscape: A Comparative Guide to m-PEG24-Alcohol Conjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules is a cornerstone of enhancing in vivo performance. This guide provides a comprehensive comparison of m-PEG24-alcohol conjugates, leveraging available experimental data to illuminate their pharmacokinetic and biodistribution profiles against non-PEGylated counterparts and conjugates with varying PEG chain lengths.

The addition of a PEG moiety, a process known as PEGylation, can significantly alter the physicochemical properties of a parent molecule. This modification is primarily employed to improve drug solubility, extend circulation half-life, and reduce immunogenicity. The this compound, with a molecular weight of approximately 1089.3 Da, represents a specific iteration of this technology, offering a balance between increased hydrodynamic size and the potential for steric hindrance at the target site.

Quantitative In Vivo Performance Metrics

To objectively assess the in vivo impact of PEGylation, particularly with a PEG size comparable to m-PEG24 (~1 kDa), we can examine key pharmacokinetic parameters. The following table summarizes data from a comparative study on the peptide Exendin-4, illustrating the effect of different PEG chain lengths on its in vivo behavior following intranasal administration in rats. This data serves as a valuable proxy for understanding the expected performance of a similarly sized this compound conjugate.

ParameterUnconjugated Exendin-4Lys²⁷-PEG(1k)-Exendin-4Lys²⁷-PEG(2k)-Exendin-4Lys²⁷-PEG(5k)-Exendin-4
Area Under the Curve (AUC) Low33.6-fold Higher than UnconjugatedNot Effectively AbsorbedNot Effectively Absorbed
Circulating Half-life (t½) Low27.1-fold Higher than UnconjugatedN/AN/A
In Vitro Bioactivity 100%83.3%LowerLower
Stability in Nasal Homogenates Standard3.1-fold Increased3.8-fold Increased5.9-fold Increased

Data adapted from a study on PEGylated Exendin-4, where a 1 kDa PEG is a close analog to this compound.

The Influence of PEGylation on Biodistribution

PEGylation with moieties like this compound can significantly alter the tissue distribution of a conjugated molecule. Generally, the increased hydrodynamic radius imparted by the PEG chain leads to reduced renal clearance, a primary elimination pathway for smaller molecules.[1] This results in a prolonged circulation time, allowing for greater potential accumulation in target tissues.

However, the size of the PEG chain is a critical factor. While larger PEGs (e.g., >20 kDa) are more effective at evading renal filtration, they may exhibit increased uptake by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[1] Smaller PEGs, such as the ~1 kDa m-PEG24, are expected to provide a balance, offering extended circulation compared to the unconjugated molecule while minimizing extensive RES uptake. It is also important to note that for some nanoparticles, PEGylation has been shown to increase uptake by tumor cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo performance data. Below are representative protocols for key experiments used to assess PEGylated conjugates.

Pharmacokinetic Study Protocol

This protocol outlines the steps for a typical pharmacokinetic study in a rodent model to determine parameters such as AUC and half-life.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are acclimated for at least one week with free access to food and water.

  • Compound Administration:

    • The this compound conjugate and the unconjugated parent molecule are formulated in a suitable vehicle (e.g., sterile saline).

    • Animals are divided into groups (n=5 per group) for each compound.

    • A single dose (e.g., 5 mg/kg) is administered via intravenous (IV) injection into the tail vein.

  • Blood Sampling:

    • Blood samples (~100 µL) are collected from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.

    • Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Analysis:

    • The concentration of the conjugate and parent molecule in plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Pharmacokinetic parameters (AUC, t½, clearance, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Biodistribution Study Protocol

This protocol details the procedure for assessing the tissue distribution of a PEGylated conjugate.

  • Animal Model: Similar to the pharmacokinetic study, male Sprague-Dawley rats are used.

  • Compound Administration:

    • The this compound conjugate, often radiolabeled (e.g., with Iodine-125) for ease of detection, and the unconjugated control are administered via IV injection.

  • Tissue Harvesting:

    • At specified time points (e.g., 1, 4, 24, and 48 hours) post-injection, animals are euthanized.

    • Blood is collected via cardiac puncture.

    • Major organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, brain, tumor if applicable) are excised, rinsed with saline, blotted dry, and weighed.

  • Radioactivity Measurement:

    • The radioactivity in each tissue sample and a sample of the injected dose is measured using a gamma counter.

  • Data Analysis:

    • The tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in assessing this compound conjugates, the following diagrams illustrate a typical experimental workflow and the general metabolic pathway for low molecular weight PEGs.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experimentation cluster_pk_study Pharmacokinetic Analysis cluster_bd_study Biodistribution Analysis conjugate This compound Conjugate Formulation administration Intravenous Administration conjugate->administration control Unconjugated Control Formulation control->administration animal_model Rodent Model (e.g., Rats) animal_model->administration blood_sampling Serial Blood Sampling administration->blood_sampling tissue_harvesting Tissue Harvesting at Time Points administration->tissue_harvesting plasma_analysis LC-MS Analysis of Plasma blood_sampling->plasma_analysis pk_parameters Calculation of PK Parameters (AUC, t½) plasma_analysis->pk_parameters radioactivity_measurement Gamma Counting tissue_harvesting->radioactivity_measurement tissue_uptake Calculation of %ID/g radioactivity_measurement->tissue_uptake peg_metabolism cluster_conjugate This compound Conjugate cluster_enzyme Enzymatic Action cluster_metabolites Metabolites cluster_excretion Excretion peg_conjugate This compound-Drug adh Alcohol Dehydrogenase (ADH) peg_conjugate->adh aldehyde_intermediate Aldehyde Intermediate adh->aldehyde_intermediate aldh Aldehyde Dehydrogenase (ALDH) carboxylic_acid Carboxylic Acid Metabolite aldh->carboxylic_acid aldehyde_intermediate->aldh renal_excretion Renal Excretion carboxylic_acid->renal_excretion

References

biological activity of proteins before and after m-PEG24-alcohol PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the effects of PEGylation on protein bioactivity is critical for the design of effective therapeutic agents. This guide provides a comparative analysis of protein activity before and after PEGylation, focusing on Granulocyte Colony-Stimulating Factor (G-CSF) as a representative example. While specific data for m-PEG24-alcohol is limited in publicly available literature, the principles and methodologies described here are broadly applicable to understanding the impact of PEGylation with various polyethylene (B3416737) glycol (PEG) reagents.

Executive Summary

PEGylation, the covalent attachment of PEG chains to a protein, is a widely employed strategy to enhance the pharmacokinetic properties of therapeutic proteins. This modification can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Furthermore, the PEG moiety can shield the protein from proteolytic degradation and reduce its immunogenicity. However, a critical consideration in the development of PEGylated biologics is the potential impact on the protein's biological activity. The attachment of a polymer chain can sterically hinder the protein's interaction with its receptor or substrate, potentially leading to a decrease in in vitro bioactivity. This guide explores this trade-off, providing quantitative data from a case study with G-CSF and detailed experimental protocols for assessing these effects.

Comparison of Biological Activity: Native vs. PEGylated G-CSF

The biological activity of Granulocyte Colony-Stimulating Factor (G-CSF) and its PEGylated variants is typically assessed by their ability to stimulate the proliferation of a G-CSF-dependent cell line, such as NFS-60. The results are often expressed as the concentration of the protein required to elicit a half-maximal response (EC50). A lower EC50 value indicates higher potency.

ProteinPEG ConjugateIn Vitro Bioactivity (EC50)Fold Change in Activity (vs. Native)Reference
G-CSFUnmodified (Native)~10-20 pg/mL1 (Reference)[1][2]
G-CSF20 kDa PEGLess potent than nativeDecrease[3]
G-CSF30 kDa PEGLess potent than nativeDecrease[4]
G-CSF40 kDa PEGLess potent than nativeDecrease[4]

Note: The EC50 values can vary between experiments and cell lines. The table illustrates a general trend observed in the literature.

Despite the potential for reduced in vitro activity, PEGylated G-CSF has demonstrated enhanced in vivo efficacy due to its prolonged circulating half-life. This allows for less frequent administration while maintaining therapeutic levels of the protein in the body.

Experimental Protocols

Amine-Reactive PEGylation of a Protein (General Protocol)

This protocol describes a general method for conjugating a hydroxyl-terminated PEG, such as this compound, to a protein via its primary amines (e.g., lysine (B10760008) residues or the N-terminus). The protocol involves a two-step process: activation of the PEG hydroxyl group and subsequent conjugation to the protein.

Materials:

  • m-PEG-alcohol

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Ice-cold diethyl ether

  • Protein to be PEGylated (e.g., G-CSF)

  • Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • SDS-PAGE reagents and equipment

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Activation of m-PEG-alcohol:

    • Dissolve m-PEG-alcohol in anhydrous DCM containing anhydrous pyridine.

    • Add DSC to the solution (molar ratio of PEG:DSC:Pyridine is typically 1:1.5:1.5).

    • Stir the reaction at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Precipitate the activated PEG-NHS ester by adding the reaction mixture dropwise to ice-cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the activated PEG-NHS ester under vacuum.

  • Conjugation of Activated PEG to the Protein:

    • Dissolve the protein in PBS at a suitable pH (7.4-8.0) to ensure the primary amines are deprotonated and reactive.

    • Dissolve the activated PEG-NHS ester in an anhydrous solvent (e.g., DMSO or DMF).

    • Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 1:3, 1:5, 1:10 protein:PEG).

    • Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours), with gentle stirring.

    • Stop the reaction by adding the quenching solution.

  • Purification and Characterization of the PEGylated Protein:

    • Remove unreacted PEG and other small molecules by dialysis against PBS.

    • Purify the PEGylated protein from the un-PEGylated protein and different PEGylated species using SEC.

    • Analyze the purified fractions by SDS-PAGE. Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein.

In Vitro Bioactivity Assay: G-CSF-Induced Cell Proliferation

This protocol describes a cell-based assay to determine the biological activity of native and PEGylated G-CSF by measuring their ability to stimulate the proliferation of the G-CSF-dependent murine myeloblastic cell line, NFS-60.

Materials:

  • NFS-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Recombinant murine G-CSF (for maintaining cell culture)

  • Native and PEGylated G-CSF standards and samples

  • 96-well flat-bottom microplates

  • Cell proliferation assay reagent (e.g., XTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Culture Maintenance:

    • Culture NFS-60 cells in complete RPMI-1640 medium supplemented with recombinant murine G-CSF.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Wash the NFS-60 cells twice with G-CSF-free medium to remove any residual growth factor.

    • Resuspend the cells in G-CSF-free medium and seed them into a 96-well plate at a density of approximately 5 x 10^4 cells/well.

    • Prepare serial dilutions of the native and PEGylated G-CSF standards and test samples in G-CSF-free medium.

    • Add the diluted standards and samples to the wells containing the cells. Include a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or luminescence development.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance or luminescence values against the log of the G-CSF concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value for each sample.

    • Compare the EC50 values of the PEGylated G-CSF samples to that of the native G-CSF to determine the relative bioactivity.

Visualizing the Impact of PEGylation

G-CSF Signaling Pathway

G-CSF exerts its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells. This binding event triggers the dimerization of the receptor and the activation of intracellular signaling cascades, primarily the JAK/STAT pathway, which ultimately leads to the transcription of genes involved in cell proliferation, differentiation, and survival. PEGylation can sterically hinder the initial binding of G-CSF to its receptor, which is the initiating step of this pathway.

G_CSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GCSF G-CSF GCSFR G-CSF Receptor (G-CSFR) GCSF->GCSFR Binds PEG_GCSF PEGylated G-CSF PEG_GCSF->GCSFR Binding may be sterically hindered JAK JAK GCSFR->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression Induces

Caption: G-CSF signaling pathway and the potential impact of PEGylation.

Experimental Workflow for Comparing Protein Bioactivity

The following diagram illustrates the general workflow for comparing the biological activity of a protein before and after PEGylation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Bioactivity Assessment Native_Protein Native Protein PEGylation PEGylation Reaction (e.g., with this compound) Native_Protein->PEGylation Bioassay In Vitro Bioassay (e.g., Cell Proliferation) Native_Protein->Bioassay Purification Purification (e.g., SEC) PEGylation->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein PEG_Protein->Bioassay Data_Analysis Data Analysis (EC50 Determination) Bioassay->Data_Analysis Comparison Comparison of Activity Data_Analysis->Comparison

Caption: Workflow for bioactivity comparison of native vs. PEGylated protein.

References

Navigating the PROTAC Linker Landscape: A Head-to-Head Comparison for Optimal Degrader Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to induce targeted protein degradation, are critically dependent on the linker component that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides an in-depth comparison of different PROTAC linkers, with a particular focus on the properties of polyethylene (B3416737) glycol (PEG) linkers, including long-chain variants like m-PEG24-alcohol. Supported by experimental data, detailed protocols, and visual diagrams, this document aims to be an essential resource for optimizing PROTAC design and performance.

The linker is far more than a simple spacer; it plays a crucial role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The length, chemical composition, rigidity, and hydrophilicity of the linker all contribute to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.

The Role of Linker Composition and Length in PROTAC Efficacy

PROTAC linkers are broadly categorized into three main types: flexible linkers (such as alkyl chains and PEG), rigid linkers (often containing cyclic structures), and clickable linkers (which facilitate modular synthesis).

  • Alkyl Chains: These are simple, hydrophobic linkers that offer a high degree of conformational flexibility. While synthetically accessible, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.

  • Polyethylene Glycol (PEG) Linkers: As the most common linker motif, PEG linkers are composed of repeating ethylene (B1197577) glycol units. Their hydrophilicity can significantly improve the solubility and cell permeability of PROTAC molecules. The length of the PEG chain is a critical parameter that can be readily tuned to optimize the distance between the two ends of the PROTAC for efficient ternary complex formation. Approximately 54% of reported PROTACs utilize PEG linkers.[1][2]

  • Rigid Linkers: These linkers incorporate cyclic moieties like piperazine, piperidine, or phenyl groups to reduce the conformational flexibility of the PROTAC. This can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced potency and metabolic stability.

  • Clickable Linkers: Employing "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and modular assembly of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a rigid linker component.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of linker type and length on the degradation of different target proteins.

Disclaimer: While this guide provides a comprehensive overview of PROTAC linkers, direct head-to-head experimental data for a PROTAC containing an this compound linker was not publicly available at the time of this review. The following data is presented to illustrate the general principles of linker optimization.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTAC LinkerLinker Length (atoms)DC50 (nM)Dmax (%)
PEG9>1000<20
PEG12250~60
PEG 16 100 >80
PEG19500~50
PEG21>1000<30

Data adapted from a study by Cyrus et al. demonstrating that a 16-atom linker was optimal for ERα degradation.[3]

Table 2: Comparison of Linker Types for Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC Linker TypeLinker CompositionDC50 (nM)Dmax (%)
FlexibleAlkyl Chain25>90
FlexiblePEG410>95
RigidPiperazine-based5>95

Illustrative data showing the trend of improved potency with certain rigid linkers.

Table 3: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether<12No degradation-
Alkyl/Ether12-293 - 29276 - 96

Data from a study by Arvinas highlighting a minimum linker length requirement for TBK1 degradation.[4]

The Case for Long-Chain PEG Linkers: this compound

Long-chain PEG linkers, such as this compound, offer several potential advantages in PROTAC design:

  • Enhanced Solubility: The extended PEG chain can significantly improve the aqueous solubility of hydrophobic PROTAC molecules.

  • Spanning Greater Distances: For target proteins with deep or distant binding pockets relative to the E3 ligase, a longer linker may be necessary to facilitate a productive ternary complex.

  • Increased Flexibility: A longer chain provides more conformational freedom, which can be beneficial for achieving the optimal geometry for ubiquitination.

However, it is crucial to consider the potential downsides of excessively long linkers:

  • The "Hook Effect": Very high concentrations of potent PROTACs can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex, resulting in reduced degradation.

  • Increased Molecular Weight: This can negatively impact cell permeability and other drug-like properties.

  • Potential for Off-Target Effects: Increased flexibility might lead to unintended interactions.

Therefore, the optimal linker length, including the use of long-chain PEGs like this compound, must be determined empirically for each specific target and E3 ligase pair.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for Target Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7, HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the total protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
  • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • To ensure equal loading, probe the membrane for a housekeeping protein like GAPDH or β-actin.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
  • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow Western Blot Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Data Analysis A Plate Cells B Treat with PROTACs A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Antibody Incubation F->G H Detection G->H I Densitometry H->I J Calculate DC50 & Dmax I->J

Western Blot Experimental Workflow

Linker_Properties_Relationship Logical Relationship of Linker Properties Linker Linker Properties Length Length Linker->Length Composition Composition (PEG, Alkyl, Rigid) Linker->Composition Hydrophilicity Hydrophilicity Linker->Hydrophilicity Flexibility Flexibility Linker->Flexibility Efficacy PROTAC Efficacy (DC50, Dmax) Length->Efficacy Composition->Efficacy PK Pharmacokinetics (Solubility, Permeability) Composition->PK Hydrophilicity->PK Flexibility->Efficacy Efficacy->PK

Logical Relationship of Linker Properties

Conclusion

The linker is a critical determinant of a PROTAC's success, and its rational design is essential for achieving optimal protein degradation. While flexible linkers like alkyl and PEG chains offer synthetic tractability, there is a growing appreciation for the role of linker length, rigidity, and hydrophilicity in fine-tuning PROTAC performance. Long-chain PEG linkers, such as this compound, present an attractive option for enhancing solubility and spanning larger distances within the ternary complex, although their utility must be empirically validated for each target protein and E3 ligase pair. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation of PROTAC linkers, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

References

A Researcher's Guide to Determining the Degree of PEGylation for m-PEG24-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and scientists, the precise characterization of PEGylated molecules is a critical step in ensuring product consistency, efficacy, and safety. The degree of PEGylation—the average number of polyethylene (B3416737) glycol (PEG) chains attached to a molecule—directly influences the conjugate's pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an objective comparison of common analytical methods for determining the degree of PEGylation for m-PEG24-alcohol conjugates, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique depends on several factors, including the nature of the conjugate, the required level of detail (e.g., average degree vs. distribution), sample purity, and available instrumentation. The most prevalent methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and colorimetric assays.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful and quantitative method for determining the average degree of PEGylation without the need for method-specific standards.[1][3] The technique relies on the ratio of integrals between the characteristic, strong signal of the PEG chain's repeating ethylene (B1197577) oxide protons (-CH₂CH₂O-) and a distinct, well-resolved proton signal from the conjugated alcohol molecule.[4]

  • Advantages : Quantitative, non-destructive, provides a true average degree of PEGylation, and can be adapted for various polymers.[1][3]

  • Limitations : Requires meticulous purification to remove any unreacted (free) m-PEG, as this will lead to an overestimation of the PEGylation degree.[4] It is also less sensitive than mass spectrometry and may not be suitable for characterizing the distribution of PEG chains or identifying specific attachment sites.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for characterizing PEGylated conjugates.[2][5] Methods like Electrospray Ionization (ESI) are commonly used.[2] MS analysis can determine the molecular weight of the entire conjugate, allowing for the calculation of the PEGylation degree and providing insight into the distribution of different PEGylated species.[6][7]

  • Advantages : High sensitivity and accuracy, provides information on molecular weight distribution and heterogeneity, and can identify specific conjugation sites through peptide mapping.[6][8]

  • Limitations : The polydispersity of PEG can create complex spectra with overlapping charge states, making data interpretation challenging.[7][8] Techniques such as post-column addition of charge-reducing agents (e.g., triethylamine) may be necessary to simplify the spectra.[5][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique used to analyze the components of a PEGylation reaction mixture, including the native molecule, the PEGylated conjugate, and free PEG.[][10] Several HPLC modes can be employed:

  • Size Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic volume, which is effective for separating PEGylated species of different sizes.[11][12]

  • Reversed-Phase HPLC (RP-HPLC) : Separates based on hydrophobicity and can often resolve species with different degrees of PEGylation and sometimes even positional isomers.[13]

A key challenge for HPLC is detection, as PEG lacks a UV chromophore.[11] This is overcome by using universal detectors like a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID) , which respond to all non-volatile analytes.[][11]

  • Advantages : Efficiently separates reaction components, highly reproducible, and can be used for quantitative analysis.[]

  • Limitations : Requires a suitable detector if the conjugated molecule also has a poor chromophore. SEC provides information based on size, not a direct measure of mass, while RP-HPLC may require extensive method development.[11][12]

Colorimetric Assays

Colorimetric methods, such as the barium-iodide assay, offer a simpler and more accessible alternative for quantifying PEG.[14] This assay relies on the formation of a colored complex between PEG, barium, and iodide, which can be measured spectrophotometrically.[14]

  • Advantages : Simple, cost-effective, and does not require sophisticated instrumentation. It can be used directly on intact bioconjugates and nanoparticles.[14]

  • Limitations : Generally less precise and sensitive than chromatographic or spectrometric methods. It is susceptible to interference from other components in the sample matrix.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of each method.

Feature¹H NMR SpectroscopyMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC)Colorimetric Assay (Barium/Iodide)
Principle Ratio of proton signal integrals from PEG and the core molecule.[4]Measures mass-to-charge ratio to determine molecular weight.[2]Separates components based on size (SEC) or hydrophobicity (RP-HPLC).[13]Formation of a colored complex with PEG for spectrophotometric measurement.[14]
Output Data Average degree of PEGylation.[3]Mass distribution, average degree, and site of PEGylation.[6]Purity, separation of species with different PEGylation degrees.[]Total PEG concentration.[14]
Sensitivity Moderate (mg scale).[4]High (µg to ng scale).[15]High (with CAD/RID).[11]Low to Moderate.
Sample Purity High purity required (free PEG must be removed).[4]Can analyze complex mixtures.[6]Designed to separate components of a mixture.[]Can be prone to matrix interference.
Key Advantage Direct, quantitative measurement without specific standards.Provides detailed structural information and distribution.[8]Excellent for purity assessment and quality control.[]Simple, rapid, and low-cost.[14]
Key Limitation Does not provide distribution information.[1]Complex data interpretation due to polydispersity.[7]Indirect quantification; requires universal detectors like CAD or RID.[11]Lower precision and potential for interference.

Experimental Protocols

Method 1: Determining Average Degree of PEGylation by ¹H NMR

This protocol is adapted from established methods for analyzing PEGylated proteins and is applicable to this compound conjugates.[3][4]

1. Sample Preparation (Crucial Step):

  • Purify the this compound conjugate meticulously to remove all traces of unreacted this compound. This is essential for accuracy.[4] For larger conjugates, centrifugal ultrafiltration or size-exclusion chromatography (SEC) are effective.[4]
  • Lyophilize the purified conjugate to obtain a dry powder.

2. NMR Sample Preparation:

  • Accurately weigh approximately 0.5-1.0 mg of the lyophilized conjugate into a tared microcentrifuge tube.[4]
  • Dissolve the sample in a known volume (e.g., 500 µL) of a suitable deuterated solvent (e.g., D₂O).
  • Add a known concentration of an internal standard with a sharp, well-resolved peak that does not overlap with sample signals (e.g., DMSO or trimethylsilyl (B98337) propionate, TSP).

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using a spectrometer (e.g., 300 MHz or higher).[4]
  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Apply a water suppression pulse sequence if using D₂O.

4. Data Analysis:

  • Integrate the strong, characteristic signal from the PEG methylene (B1212753) protons, which typically appears around 3.6-3.7 ppm.[3]
  • Integrate a well-resolved, non-exchangeable proton signal unique to the alcohol portion of the conjugate.
  • Calculate the degree of PEGylation (DP) using the following formula: DP = (I_PEG / N_PEG) / (I_Alcohol / N_Alcohol) Where:
  • I_PEG is the integral of the PEG signal.
  • N_PEG is the number of protons contributing to the PEG signal (for the repeating unit, this is 4; for m-PEG24, total repeating unit protons = 24 * 4 = 96).
  • I_Alcohol is the integral of the chosen alcohol signal.
  • N_Alcohol is the number of protons contributing to the alcohol signal.

Method 2: Characterization by LC-MS

This protocol provides a general workflow for analyzing this compound conjugates using reversed-phase HPLC coupled with ESI-MS.

1. Sample Preparation:

  • Dissolve the conjugate in the initial mobile phase (e.g., water with 0.1% formic acid) to a concentration of approximately 0.5-1.0 mg/mL.
  • Filter the sample through a 0.22 µm filter if any particulate matter is visible.

2. HPLC Configuration:

  • Column : A C4 or C8 reversed-phase column is often suitable for PEGylated molecules.
  • Mobile Phase A : 0.1% formic acid (or TFA) in water.
  • Mobile Phase B : 0.1% formic acid (or TFA) in acetonitrile.[13]
  • Gradient : A linear gradient from low to high percentage of Mobile Phase B (e.g., 20% to 80% B over 20-30 minutes) is a good starting point.[13]
  • Flow Rate : Typically 0.5-1.0 mL/min.[13]
  • Column Temperature : Elevated temperatures (e.g., 45-60°C) can improve peak shape.[13]

3. Mass Spectrometer Configuration (ESI source):

  • Set the instrument to positive ion mode.
  • Optimize source parameters (e.g., capillary voltage, desolvation temperature, gas flow) for the specific conjugate.
  • Acquire data over a mass range appropriate for the expected molecular weight of the conjugate (e.g., m/z 500-4000).

4. Data Analysis:

  • Examine the total ion chromatogram (TIC) to identify peaks corresponding to the PEGylated conjugate.
  • For each peak, view the corresponding mass spectrum. The spectrum will likely show a distribution of multiply charged ions for each PEGylated species.
  • Use deconvolution software (e.g., ProMass, BioAnalyst) to convert the multiply charged spectrum into a zero-charge mass spectrum.[6][7] This will show the molecular weights of the different species present in the sample.
  • The degree of PEGylation can be determined by the mass difference between the unconjugated alcohol and the various PEGylated species. The distribution of peak intensities reflects the distribution of the degree of PEGylation.

Visual Workflow and Logic Diagrams

The following diagram illustrates a decision-making workflow for selecting the appropriate analytical method for characterizing an this compound conjugate.

G cluster_input Start cluster_question1 Primary Goal cluster_methods Recommended Method cluster_details Expected Outcome start PEGylated Conjugate Sample q1 What is the primary analytical question? start->q1 nmr ¹H NMR Spectroscopy q1->nmr  Average Degree  (Quantitative) ms LC-MS q1->ms  Distribution & Heterogeneity  (Highest Detail) hplc HPLC (SEC/RP) with CAD/RID q1->hplc  Purity & Separation  (QC Focus) color Colorimetric Assay q1->color  Rapid Screening  (Low Cost) nmr_out Accurate average degree of PEGylation. Requires pure sample. nmr->nmr_out ms_out Detailed mass distribution, average degree, and site information. Complex data. ms->ms_out hplc_out Purity profile and separation of different species. Good for QC. hplc->hplc_out color_out Rapid, low-cost estimation of PEG concentration. Less precise. color->color_out

Method Selection Workflow for PEGylation Analysis

References

A Comparative Guide to PROTACs Featuring Long-Chain PEG Linkers: Performance Analysis and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in inducing targeted protein degradation. A critical element in PROTAC architecture is the linker moiety, which connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linkers, long-chain polyethylene (B3416737) glycol (PEG) linkers, such as the m-PEG24-alcohol variant, have garnered significant interest. These linkers are prized for their ability to enhance solubility, modulate cell permeability, and provide the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

While specific case studies detailing the use of an this compound linker are not extensively documented in peer-reviewed literature, a wealth of data exists for PROTACs employing long-chain PEG linkers of varying lengths. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform the rational design of novel PROTACs.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that profoundly influences the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize findings from key studies on PROTACs targeting different proteins, illustrating the structure-activity relationship (SAR) associated with PEG linker length.

Table 1: Comparative Efficacy of Bromodomain and Extra-Terminal Domain (BET) Protein BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC ExampleE3 Ligase LigandTarget LigandLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 1 PomalidomideJQ13 PEG units>1000<20Fictionalized Example
PROTAC 2 PomalidomideJQ16 PEG units5085Fictionalized Example
PROTAC 3 PomalidomideJQ112 PEG units10>95Fictionalized Example
PROTAC 4 PomalidomideJQ124 PEG units2590Fictionalized Example

This table represents a hypothetical scenario based on general principles observed in PROTAC development, where linker optimization is crucial for potent degradation.

Table 2: Influence of Linker Length on the Degradation of TANK-Binding Kinase 1 (TBK1)

PROTAC ExampleE3 Ligase LigandTarget LigandLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Degrader 1 VHL LigandTBK1 Inhibitor<12InactiveN/A[1][2]
TBK1 Degrader 2 VHL LigandTBK1 Inhibitor21396[1]
TBK1 Degrader 3 VHL LigandTBK1 Inhibitor2929276[1]

These data underscore that an optimal linker length is crucial for achieving potent and efficient protein degradation. While longer linkers can provide the necessary reach, excessive length may lead to a decrease in efficacy.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments typically performed in the evaluation of novel PROTACs.

Protocol 1: Western Blot for Determination of Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol is for assessing the cytotoxic effect of PROTACs on cells.

1. Cell Plating:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

2. PROTAC Treatment:

  • Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

3. MTS/MTT Reagent Addition:

  • Add 20 µL of MTS reagent (or MTT reagent followed by solubilization solution) to each well.

  • Incubate the plate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

Visualizing the underlying biological pathways and experimental workflows can provide a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow Western Blot Experimental Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

Safety Operating Guide

Proper Disposal of m-PEG24-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of responsible research. This guide provides detailed, step-by-step procedures for the proper disposal of m-PEG24-alcohol, a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Although not considered highly toxic, direct contact should be avoided.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound in a laboratory setting involves collection for chemical waste pickup. Disposal via sanitary sewer or regular trash is generally not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation :

    • This compound waste should be segregated from other waste streams, particularly those containing reactive or hazardous chemicals.

    • This includes unused or expired this compound, as well as solutions containing this compound.

  • Container Selection and Labeling :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.

    • Clearly label the waste container with "this compound" and its CAS number (9004-74-4). Avoid using chemical formulas or abbreviations on the primary label.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container securely closed except when adding waste.

    • Ensure the storage area is away from heat sources and incompatible materials.

  • Disposal of Empty Containers :

    • Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • The rinsate should be collected and disposed of as chemical waste along with the this compound waste.

    • After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface the label before disposal.

  • Arranging for Final Disposal :

    • Once the waste container is full, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Do not pour this compound down the drain or dispose of it in the regular trash unless specifically authorized by your EHS department.[1]

Disposal Workflow for this compound

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe empty_container_check Disposing of Empty Container? start->empty_container_check identify_waste Identify and Segregate This compound Waste ppe->identify_waste select_container Select a Labeled, Leak-Proof Waste Container identify_waste->select_container accumulate_waste Accumulate Waste in a Designated Area select_container->accumulate_waste full_container Is the Container Full? accumulate_waste->full_container full_container->accumulate_waste No contact_ehs Contact EHS or Licensed Waste Disposal Contractor full_container->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end empty_container_check->ppe No triple_rinse Triple-Rinse Container empty_container_check->triple_rinse Yes collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Trash or Recycling collect_rinsate->dispose_container dispose_container->end

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. The disposal methods outlined are based on standard laboratory safety practices for non-hazardous chemical waste.

References

Essential Safety and Operational Guidance for Handling m-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of m-PEG24-alcohol, a common PEG-based linker used in the synthesis of PROTACs.[1] Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

While this compound and similar polyethylene (B3416737) glycol (PEG) compounds are not generally classified as hazardous substances, it is crucial to follow standard laboratory safety protocols to minimize exposure and ensure a safe working environment.[2][3] The following personal protective equipment should be utilized when handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for protection against bases, oils, and many solvents.[4] Always use proper glove removal technique to avoid skin contact with the product.
Eye Protection Safety glasses or gogglesUse chemical safety goggles to protect against splashes. If there is a significant risk of splashing, a face shield may be appropriate.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from accidental spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If handling fine powders that could become airborne, a respirator may be necessary to avoid inhalation.
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of any potential dust or vapors.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling the compound.

  • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area with soap and plenty of water. For eye contact, flush with water as a precaution.

Storage:

  • Store this compound in a tightly sealed container.

  • The recommended storage condition is at -20°C.

  • Store in a dry and cool place, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Unused or waste this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Disposal Procedure:

  • Collect waste this compound in a designated and clearly labeled chemical waste container.

  • Ensure the container is properly sealed.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste pickup and disposal.

Visualizing Safety Protocols

To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for personal protective equipment selection and the overall workflow for handling and disposing of this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound assess_risk Assess Potential for Exposure start->assess_risk skin_contact Potential for Skin Contact? assess_risk->skin_contact eye_contact Potential for Eye Splash? assess_risk->eye_contact inhalation Potential for Inhalation (dust)? assess_risk->inhalation lab_coat Wear Lab Coat assess_risk->lab_coat wear_gloves Wear Nitrile Gloves skin_contact->wear_gloves Yes proceed Proceed with Handling skin_contact->proceed No wear_goggles Wear Safety Goggles/Face Shield eye_contact->wear_goggles Yes eye_contact->proceed No use_ventilation Use in Well-Ventilated Area/Fume Hood inhalation->use_ventilation Yes inhalation->proceed No wear_gloves->proceed wear_goggles->proceed use_ventilation->proceed lab_coat->proceed

Caption: PPE Selection Workflow for this compound.

Handling_Disposal_Workflow cluster_workflow Safe Handling and Disposal Workflow start Start: Prepare to Handle this compound don_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->don_ppe prepare_workstation 2. Prepare Well-Ventilated Workstation don_ppe->prepare_workstation handle_chemical 3. Handle this compound prepare_workstation->handle_chemical cleanup 4. Clean Work Area handle_chemical->cleanup dispose_waste 5. Dispose of Waste in Labeled Container cleanup->dispose_waste doff_ppe 6. Doff PPE dispose_waste->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。